pEBOV-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-3-phenyladamantane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36N2O/c32-27(30-26-11-13-31(14-12-26)20-22-7-3-1-4-8-22)29-18-23-15-24(19-29)17-28(16-23,21-29)25-9-5-2-6-10-25/h1-10,23-24,26H,11-21H2,(H,30,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLLXRRVKVDQNML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C23CC4CC(C2)CC(C4)(C3)C5=CC=CC=C5)CC6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of pEBOV-IN-1
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the mechanism of action for pEBOV-IN-1, a known inhibitor of pseudotyped Ebola virus (pEBOV). The information is compiled for an audience with a strong background in virology, pharmacology, and molecular biology.
Core Mechanism of Action
This compound is an adamantane carboxamide compound that functions as a small molecule inhibitor of Ebola virus entry into host cells.[1] Its primary mechanism of action is the inhibition of the critical interaction between the Ebola virus glycoprotein (GP) and the host cell's Niemann-Pick C1 (NPC1) protein.[2][3][4] This interaction is a pivotal and indispensable step for the virus to deliver its genetic material into the cytoplasm and initiate infection.[2][3]
The Ebola virus enters host cells through a process of macropinocytosis. Once inside the cell and enclosed within an endosome, the viral glycoprotein (GP) is cleaved by host proteases, specifically cathepsins B and L. This cleavage event "primes" the glycoprotein, exposing a domain that then binds to the NPC1 protein located in the late endosomal membrane.[2][3] The binding of the cleaved GP (GPcl) to domain C of NPC1 triggers conformational changes that mediate the fusion of the viral and endosomal membranes, allowing the viral nucleocapsid to escape into the cytoplasm.[2]
This compound and other related small molecule inhibitors are understood to act by binding to NPC1, thereby sterically hindering or allosterically preventing the binding of the viral GPcl.[3][4] By blocking this essential protein-protein interaction, these inhibitors effectively halt the viral entry process at a late stage, preventing infection.[4]
Quantitative Data
The following table summarizes the available quantitative data for this compound and related Ebola virus entry inhibitors. This data is crucial for assessing the potency, specificity, and therapeutic window of these compounds.
| Compound | Target | Assay Type | IC50 / EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Cell Line | Reference |
| This compound (Comp 2) | pEBOV | Pseudotyped Virus Entry | 0.38 | Not Reported | Not Reported | Not Reported | [1] |
| EBOV-GP-IN-1 (Compound 28) | EBOV-GP | Pseudotyped Virus Entry | 0.05 | 5.10 ± 1.56 | 58 | Huh7 | [5] |
| Benzothiazepine 9 | pEBOV | Pseudotyped Virus Entry | 0.37 | Not Reported | Not Reported | Not Reported | [2] |
| Carbazole 2 | pEBOV | Pseudotyped Virus Entry | 0.37 | Not Reported | Not Reported | Not Reported | [2] |
| Sulfide 14 | pEBOV | Pseudotyped Virus Entry | 4.69 | Not Reported | Not Reported | Not Reported | [2] |
| Sulfide 26 | pEBOV | Pseudotyped Virus Entry | 2.04 | Not Reported | Not Reported | Not Reported | [2] |
| MBX2254 | EBOV | Viral Infection | ~0.28 | >50 | >178 | Not Reported | [4][6] |
| MBX2270 | EBOV | Viral Infection | ~10 | >50 | >5 | Not Reported | [4][6] |
| Benzylpiperazine adamantane diamide (3.0) | EBOV-GP | Pseudotyped Virus Entry | Not Reported | Not Reported | Not Reported | Vero | [3] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the characterization of Ebola virus entry inhibitors like this compound.
1. Pseudotyped Virus Entry Assay:
This assay is a common and safe method to screen for inhibitors of viral entry for highly pathogenic viruses like Ebola.
-
Principle: A surrogate, replication-deficient virus (e.g., HIV or VSV) is engineered to express the envelope glycoprotein of the Ebola virus (EBOV-GP) on its surface. The core of the pseudovirus contains a reporter gene, such as luciferase or green fluorescent protein (GFP). Inhibition of viral entry is quantified by a reduction in the reporter signal in target cells.
-
Methodology:
-
Cell Seeding: Target cells (e.g., Vero, Huh7, A549) are seeded in 96-well plates and allowed to adhere overnight.[3][4]
-
Compound Treatment: Cells are pre-incubated with serially diluted concentrations of the test inhibitor (e.g., this compound) for a specified period (e.g., 1 hour).[4]
-
Infection: The pseudotyped virus is added to the wells containing the cells and inhibitor.
-
Incubation: The plates are incubated for a period sufficient for viral entry, integration (for lentiviral pseudotypes), and reporter gene expression (e.g., 48-72 hours).
-
Signal Quantification: The reporter gene expression is measured. For luciferase, a substrate is added, and luminescence is read using a luminometer. For GFP, fluorescence is measured using a fluorescence microscope or plate reader.
-
Data Analysis: The 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) is calculated by fitting the dose-response data to a sigmoidal curve.
-
2. Cytotoxicity Assay:
This assay is performed in parallel with efficacy assays to determine the concentration at which the compound is toxic to the host cells.
-
Principle: The viability of cells is measured after exposure to the test compound. Common methods include MTT, MTS, or CellTiter-Glo assays, which measure metabolic activity.
-
Methodology:
-
Cell Seeding and Treatment: Cells are seeded and treated with the compound in the same manner as the entry assay.
-
Incubation: The incubation period is typically matched to the duration of the efficacy assay.
-
Viability Measurement: A viability reagent is added to the wells, and the signal (e.g., absorbance or luminescence) is measured according to the manufacturer's protocol.
-
Data Analysis: The 50% cytotoxic concentration (CC50) is calculated from the dose-response curve. The Selectivity Index (SI = CC50/IC50) is then determined to assess the therapeutic window of the compound.[2]
-
3. ELISA-based GP-NPC1 Binding Assay:
This biochemical assay directly measures the ability of an inhibitor to block the interaction between the cleaved Ebola virus glycoprotein (GPcl) and the C-domain of NPC1.
-
Principle: Recombinant GPcl is immobilized on a surface, and the binding of tagged, soluble NPC1-C domain is detected. The inhibitor's effect is measured by a decrease in the binding signal.
-
Methodology:
-
Plate Coating: An ELISA plate is coated with an antibody that captures the EBOV GP.[2]
-
GP Capture: Lentiviral particles expressing EBOV-GP, previously cleaved with a protease like thermolysin to generate GPcl, are added to the plate.[2]
-
Inhibitor Incubation: The test compound is added to the wells.
-
NPC1-C Binding: A purified, tagged (e.g., FLAG-tagged) human NPC1-domain C is added.[2]
-
Detection: The binding of NPC1-C is detected using an enzyme-conjugated antibody against the tag (e.g., anti-FLAG-HRP). A colorimetric substrate is then added, and the absorbance is measured.[2]
-
Data Analysis: A reduction in absorbance in the presence of the inhibitor indicates a blockage of the GPcl-NPC1 interaction.
-
Visualizations
Signaling Pathway of Ebola Virus Entry and Inhibition by this compound
Caption: Ebola virus entry pathway and the inhibitory action of this compound on the GP-NPC1 interaction.
Experimental Workflow for Characterizing this compound
Caption: Workflow for the identification and characterization of Ebola virus entry inhibitors like this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Identification of potential inhibitors of protein-protein interaction useful to fight against Ebola and other highly pathogenic viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule inhibitors reveal Niemann-Pick C1 is essential for ebolavirus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Small Molecule Entry Inhibitors of Ebola Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. einstein.elsevierpure.com [einstein.elsevierpure.com]
Discovery and Synthesis of pEBOV-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery and synthesis of pEBOV-IN-1, a potent inhibitor of Ebola virus (EBOV) cell entry. The content herein is curated for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and visual representations of key biological and experimental processes.
Executive Summary
This compound is a member of the adamantane carboxamide chemical series, identified as a powerful inhibitor of pseudotyped Ebola virus (pEBOV) infectivity. This compound, also referred to as "Comp 2" in initial screenings, demonstrates significant potency with a half-maximal effective concentration (EC50) of 0.38 μM against pEBOV.[1][2] The discovery of this series stemmed from a high-throughput screening of a compound library, which identified an initial hit that led to the synthesis and evaluation of analogs, including the more potent this compound.[3] Subsequent studies have established that these adamantane carboxamides directly target the Ebola virus glycoprotein (GP), a critical component for viral entry into host cells.[3]
Quantitative Data
The inhibitory activity of this compound and its analogs was quantified using a pseudotyped virus infectivity assay. The following table summarizes the key quantitative data for selected compounds from the adamantane carboxamide series.
| Compound ID | Chemical Structure | pEBOV EC50 (μM) |
| 1 (Initial Hit) | Adamantane carboxamide core | ~3.9 |
| This compound (Comp 2) | Phenyl group addition to adamantane core | 0.38 |
| Optimized Analogs | Further structural modifications | ~0.010 - 0.015 |
Table 1: Summary of in-vitro efficacy for key adamantane carboxamides against pseudotyped Ebola virus (pEBOV). Data sourced from Plewe et al., ACS Medicinal Chemistry Letters, 2020.[3]
Mechanism of Action: Ebola Virus Cell Entry
This compound and its analogs inhibit the entry of the Ebola virus into host cells by directly targeting the viral glycoprotein (GP). The canonical entry pathway of the Ebola virus is a multi-step process initiated by the attachment of the viral GP to the host cell surface. This is followed by internalization into endosomes, where host proteases cleave the GP. This cleavage primes GP to bind to the intracellular receptor, Niemann-Pick C1 (NPC1), which ultimately triggers the fusion of the viral and endosomal membranes, releasing the viral genome into the cytoplasm. The adamantane carboxamides are believed to interfere with the function of the GP, thereby preventing this fusion event.[3]
Experimental Protocols
Synthesis of this compound (Adamantane Carboxamide Analog)
The synthesis of this compound and its analogs follows a general synthetic scheme for adamantane carboxamides. The core structure is typically assembled through amide bond formation between a substituted adamantane carboxylic acid and a primary or secondary amine.
General Procedure:
-
Carboxylic Acid Activation: To a solution of the adamantane carboxylic acid derivative in an appropriate aprotic solvent (e.g., dichloromethane or dimethylformamide), a coupling agent (e.g., HATU, HBTU, or EDC/HOBt) and a non-nucleophilic base (e.g., diisopropylethylamine) are added. The mixture is stirred at room temperature to activate the carboxylic acid.
-
Amide Coupling: The desired amine is added to the reaction mixture. The reaction is stirred at room temperature until completion, which is monitored by thin-layer chromatography or LC-MS.
-
Work-up and Purification: The reaction mixture is typically diluted with an organic solvent and washed sequentially with aqueous acid, aqueous base, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired adamantane carboxamide.
Pseudotyped Ebola Virus (pEBOV) Infectivity Assay
This assay is used to quantify the inhibitory effect of compounds on Ebola virus entry in a BSL-2 compatible format. It utilizes a replication-incompetent vesicular stomatitis virus (VSV) or murine leukemia virus (MLV) core, pseudotyped with the Ebola virus glycoprotein (GP).[4][5] The viral core carries a reporter gene, typically luciferase or green fluorescent protein (GFP), allowing for the quantification of viral entry into susceptible host cells.
Protocol Outline:
-
Cell Seeding: Susceptible host cells (e.g., HEK293T, Vero, or Huh7) are seeded in 96-well plates and incubated overnight to allow for cell attachment.
-
Compound Treatment: The cells are pre-incubated with serial dilutions of the test compounds (including this compound) for a short period.
-
Infection: A known titer of the pEBOV reporter virus is added to each well.
-
Incubation: The plates are incubated for 24-48 hours to allow for viral entry and reporter gene expression.
-
Signal Detection:
-
For luciferase-based assays, a luciferase substrate is added, and luminescence is measured using a plate reader.
-
For GFP-based assays, fluorescence is measured using a fluorescence microscope or plate reader.
-
-
Data Analysis: The EC50 value, the concentration at which the compound inhibits 50% of the viral infectivity, is calculated by fitting the dose-response data to a four-parameter logistic curve.
Conclusion
This compound represents a promising lead compound in the development of small molecule therapeutics against Ebola virus. Its discovery through systematic screening and subsequent optimization highlights the potential of the adamantane carboxamide scaffold. The direct targeting of the viral glycoprotein provides a clear mechanism of action, and the well-defined synthesis and assay protocols facilitate further research and development in this area. This technical guide provides a comprehensive resource for scientists working to advance antiviral therapies for Ebola virus disease.
References
- 1. This compound | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Discovery of Adamantane Carboxamides as Ebola Virus Cell Entry and Glycoprotein Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application of pseudotyped virus particles to monitor Ebola virus and SARS-CoV-2 viral entry in human cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of Ebola Virus Entry by Using Pseudotyped Viruses: Identification of Receptor-Deficient Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Ebola Virus Inhibitor pEBOV-IN-1 and its Viral Target
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Ebola virus (EBOV) inhibitor, pEBOV-IN-1, with a focus on its molecular target, mechanism of action, and relevant experimental data and protocols.
Executive Summary
This compound is a potent small molecule inhibitor of Ebola virus entry. It belongs to the adamantane carboxamide chemical class and exerts its antiviral activity by directly targeting the Ebola virus glycoprotein (GP), the sole viral protein responsible for mediating entry into host cells. By binding to a critical pocket within the GP complex, this compound allosterically prevents the conformational changes necessary for membrane fusion, thereby halting the viral life cycle at an early stage. This guide details the current understanding of this compound's interaction with its target and provides the necessary technical information for its study and potential further development.
This compound: Quantitative Data
The following table summarizes the available quantitative data for this compound and related adamantane carboxamide inhibitors. This data is crucial for assessing the compound's potency and therapeutic window.
| Compound | Assay Type | Cell Line | EC50 (µM) | IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) | Reference |
| This compound (Comp 2) | pEBOV Infectivity | - | 0.38 | Not Reported | Not Reported | Not Reported | [1] |
| Adamantane Carboxamide Analogues | pEBOV Infectivity | - | 0.01 - 0.015 | Not Reported | Not Reported | Not Reported | [2][3] |
| Adamantane Carboxamide Analogues | Wild-type EBOV | - | Low hundred nanomolar | Not Reported | Not Reported | Not Reported | [2] |
Note: EC50 (Half-maximal effective concentration) measures the concentration of a drug that gives half-maximal response. IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor where the response (or binding) is reduced by half.[4][5] CC50 (Half-maximal cytotoxic concentration) is the concentration of a substance that kills 50% of viable cells.[5] The Selectivity Index (SI) is a ratio that measures the window between cytotoxicity and antiviral activity; a higher SI is desirable.[6][7]
Target in Ebola Virus: The Glycoprotein (GP)
The molecular target of this compound is the Ebola virus glycoprotein (GP). GP is a class I viral fusion protein and the only protein on the surface of the Ebola virion, making it a prime target for neutralizing antibodies and antiviral drugs.
Structure and Function of Ebola Virus GP
The GP is a trimer, with each monomer composed of two disulfide-linked subunits, GP1 and GP2.[2]
-
GP1: Responsible for attachment to host cell receptors.
-
GP2: Mediates the fusion of the viral and host cell membranes.
The entry process initiated by GP is a complex series of events that includes attachment to the cell surface, uptake into endosomes, proteolytic cleavage of GP by host cathepsins, binding to the endosomal receptor Niemann-Pick C1 (NPC1), and finally, membrane fusion.[8][9][10]
Binding Site and Mechanism of Action of this compound
This compound and its adamantane carboxamide analogues bind to a hydrophobic pocket located at the interface of the GP1 and GP2 subunits.[11] This binding site is crucial for the conformational changes that GP must undergo to mediate membrane fusion.
The binding of this compound displaces a polypeptide loop in GP1, referred to as the "DFF lid" (composed of residues 192-194), which normally occupies this pocket in the unbound state.[11] By occupying this pocket, the inhibitor allosterically prevents the necessary structural rearrangements of GP, ultimately blocking the fusion of the viral and endosomal membranes and preventing the release of the viral genome into the cytoplasm.[11]
The following diagram illustrates the proposed mechanism of action:
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound.
Pseudotyped Virus Neutralization Assay
This assay is a common method to screen for inhibitors of viral entry in a lower biosafety level (BSL-2) environment.[12][13][14]
Objective: To determine the concentration at which an inhibitor, such as this compound, can block 50% of the infection by a pseudotyped virus carrying the Ebola GP.
Materials:
-
Cells: HEK293T cells (for pseudovirus production) and a target cell line susceptible to EBOV GP-mediated entry (e.g., Vero E6 cells).
-
Plasmids:
-
A plasmid encoding the Ebola virus glycoprotein (GP).
-
A viral backbone plasmid, typically from a lentivirus (e.g., HIV-1) or a rhabdovirus (e.g., VSV), lacking its own envelope protein and containing a reporter gene (e.g., luciferase or GFP).
-
A transfection reagent.
-
-
Inhibitor: this compound dissolved in a suitable solvent (e.g., DMSO).
-
Reagents: Cell culture media, fetal bovine serum (FBS), antibiotics, luciferase assay reagent, and a luminometer.
Protocol:
-
Pseudovirus Production:
-
Co-transfect HEK293T cells with the Ebola GP plasmid and the viral backbone plasmid using a suitable transfection reagent.
-
Incubate the cells for 48-72 hours.
-
Harvest the supernatant containing the pseudotyped virus particles.
-
Clarify the supernatant by centrifugation and filter through a 0.45 µm filter.
-
The pseudovirus stock can be stored at -80°C.
-
-
Neutralization Assay:
-
Seed the target cells (e.g., Vero E6) in a 96-well plate and incubate overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Incubate the pseudovirus with the different concentrations of the inhibitor for 1 hour at 37°C.
-
Remove the medium from the target cells and add the virus-inhibitor mixture.
-
Incubate for 48-72 hours.
-
-
Data Analysis:
-
If using a luciferase reporter, lyse the cells and measure the luciferase activity using a luminometer.
-
If using a GFP reporter, quantify the number of GFP-positive cells using fluorescence microscopy or flow cytometry.
-
The percentage of inhibition is calculated relative to the signal from cells infected with pseudovirus in the absence of the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.[15]
-
Cytotoxicity Assay
Objective: To determine the concentration of this compound that is toxic to the host cells.
Materials:
-
Cells: The same target cell line used in the neutralization assay.
-
Inhibitor: this compound.
-
Reagents: Cell viability assay reagent (e.g., CellTiter-Glo®, MTS, or XTT).
Protocol:
-
Seed the target cells in a 96-well plate and incubate overnight.
-
Add serial dilutions of this compound to the cells.
-
Incubate for the same duration as the neutralization assay (48-72 hours).
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
The percentage of cytotoxicity is calculated relative to the signal from untreated cells.
-
The CC50 value is determined by plotting the percentage of cytotoxicity against the inhibitor concentration and fitting the data to a dose-response curve.[16]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is essential for a clear understanding.
Ebola Virus Entry Signaling Pathway
The entry of the Ebola virus into a host cell is a multi-step process involving various cellular pathways. The following diagram provides a simplified representation of this pathway.[8][9][17]
Experimental Workflow for Antiviral Compound Screening
The process of identifying and characterizing antiviral compounds like this compound typically follows a structured workflow.
Conclusion
This compound represents a promising class of Ebola virus entry inhibitors that target the viral glycoprotein. Its mechanism of action, involving the allosteric inhibition of GP-mediated membrane fusion, provides a solid foundation for the rational design of more potent and selective antiviral agents. The experimental protocols and workflows detailed in this guide offer a framework for researchers to further investigate this compound and other potential EBOV inhibitors. Further studies to obtain a co-crystal structure of this compound with the Ebola GP and to determine its in vivo efficacy are critical next steps in the development of this compound as a potential therapeutic for Ebola virus disease.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Discovery of Adamantane Carboxamides as Ebola Virus Cell Entry and Glycoprotein Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. IC50 - Wikipedia [en.wikipedia.org]
- 5. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Ebola Virus Entry: From Molecular Characterization to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. oncotarget.com [oncotarget.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. The Application of a Safe Neutralization Assay for Ebola Virus Using Lentivirus-Based Pseudotyped Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. High degree of correlation between Ebola virus BSL-4 neutralization assays and pseudotyped VSV BSL-2 fluorescence reduction neutralization test - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. labinsights.nl [labinsights.nl]
- 17. researchgate.net [researchgate.net]
An In-Depth Technical Guide to pEBOV-IN-1: A Potent Adamantane Carboxamide Inhibitor of Ebola Virus Entry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of pEBOV-IN-1, a promising adamantane carboxamide inhibitor of Ebola virus (EBOV) entry. The information presented herein is compiled from publicly available scientific literature and is intended to serve as a valuable resource for researchers actively engaged in the development of antiviral therapeutics.
Chemical Structure and Physicochemical Properties
This compound, also identified as Compound 2 in the primary literature, is a novel small molecule belonging to the adamantane carboxamide chemical series.[1][2]
Chemical Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties:
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₉H₃₆N₂O | [1] |
| Molecular Weight | 428.61 g/mol | [1] |
| CAS Number | 1252187-41-9 | [1] |
| Aqueous Solubility | >20 mg/mL (as HCl salt) | [1][2] |
Antiviral Activity and Potency
This compound has demonstrated potent inhibitory activity against both pseudotyped and wild-type Ebola virus. Its primary mechanism of action is the inhibition of viral entry into host cells.
Quantitative Antiviral Activity Data:
| Assay Type | Virus | Cell Line | EC₅₀ | Reference |
| Pseudotyped Virus Entry Assay | Vesicular Stomatitis Virus (VSV) pseudotyped with EBOV Glycoprotein (pEBOV) | Vero | 0.38 µM | [1] |
| Wild-Type Virus Infection Assay | Ebola virus (Wild Type) | - | Low hundred nanomolar | [2] |
EC₅₀ (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response.
Mechanism of Action: Targeting the Ebola Virus Glycoprotein
This compound exerts its antiviral effect by directly targeting the Ebola virus glycoprotein (GP), the sole viral protein on the virion surface responsible for mediating host cell attachment and entry.[1][2] The entry process of EBOV is a multi-step cascade that involves attachment to the cell surface, uptake into endosomes, and fusion of the viral and host cell membranes to release the viral genome into the cytoplasm.[1]
Signaling Pathway of Ebola Virus Entry and Inhibition by this compound:
The following diagram illustrates the key steps in EBOV entry and the point of intervention by this compound.
Caption: Ebola virus entry pathway and the inhibitory action of this compound.
X-ray cocrystallography studies of a lead compound from the same adamantane carboxamide series have revealed that these inhibitors bind to a hydrophobic pocket within the EBOV glycoprotein.[1] This binding is thought to allosterically inhibit the conformational changes in GP that are necessary for fusion of the viral and endosomal membranes, thereby preventing the release of the viral genetic material into the host cell cytoplasm.[1]
Experimental Protocols
General Synthesis of Adamantane Carboxamides
The synthesis of this compound and related adamantane carboxamides generally follows a standard amide coupling procedure. A representative synthetic workflow is depicted below.
Caption: General synthetic workflow for adamantane carboxamides.
Detailed Protocol:
A general procedure involves the reaction of an appropriate adamantane carboxylic acid with a desired amine in the presence of a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like DIPEA (N,N-Diisopropylethylamine) in an anhydrous solvent such as DMF (Dimethylformamide). The reaction is typically stirred at room temperature until completion, followed by standard aqueous workup and purification by column chromatography to yield the final amide product. For the specific synthesis of N-((3s,5s,7s)-adamantan-1-yl)-2-(4-(diethylamino)phenyl)acetamide (this compound), adamantane-1-amine would be reacted with 2-(4-(diethylamino)phenyl)acetic acid under similar amide coupling conditions.
Pseudotyped Virus (pEBOV) Entry Assay
The antiviral activity of this compound was primarily determined using a pseudotyped virus entry assay. This assay utilizes a replication-deficient vesicular stomatitis virus (VSV) core, in which the native glycoprotein is replaced with the Ebola virus glycoprotein (GP). The VSV core also contains a reporter gene, typically luciferase.[3] Inhibition of viral entry is quantified by a reduction in the luciferase signal.
Experimental Workflow:
Caption: Workflow for the pseudotyped Ebola virus entry assay.
Detailed Protocol:
-
Cell Seeding: Host cells (e.g., Vero cells) are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Preparation: this compound is serially diluted to various concentrations in an appropriate medium.
-
Infection: The cell culture medium is replaced with the medium containing the diluted compound, and the cells are then infected with a predetermined amount of pEBOV expressing luciferase.
-
Incubation: The plates are incubated for a period of 24 to 48 hours to allow for viral entry and expression of the reporter gene.
-
Lysis and Signal Detection: The cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the level of viral entry, is measured using a luminometer.
-
Data Analysis: The luminescence data is normalized to controls, and the EC₅₀ value is calculated by fitting the data to a dose-response curve.
Metabolic Stability
The metabolic stability of this compound has been assessed in vitro using human liver microsomes.[1][2] This assay provides an indication of how susceptible the compound is to metabolism by cytochrome P450 enzymes in the liver, which is a key determinant of its pharmacokinetic profile.
Metabolic Stability Data:
| Species | System | Stability | Reference |
| Human | Liver Microsomes | Attractive metabolic stability | [1][2] |
Human Liver Microsome Stability Assay Protocol:
A general protocol for assessing metabolic stability in human liver microsomes is as follows:
-
Incubation: The test compound (this compound) is incubated with pooled human liver microsomes in the presence of NADPH (a cofactor for cytochrome P450 enzymes) at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 15, 30, 60 minutes).
-
Reaction Quenching: The metabolic reaction in each aliquot is stopped by the addition of a quenching solution (e.g., cold acetonitrile).
-
Analysis: The concentration of the remaining parent compound in each sample is quantified using a sensitive analytical method such as liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: The rate of disappearance of the parent compound is used to calculate parameters such as the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).
Conclusion
This compound is a potent inhibitor of Ebola virus entry with a well-defined mechanism of action targeting the viral glycoprotein. Its favorable physicochemical properties, including good aqueous solubility and metabolic stability, make it a promising lead compound for the development of orally bioavailable anti-EBOV therapeutics. The experimental protocols and data presented in this guide provide a solid foundation for further research and optimization of this and related adamantane carboxamide inhibitors.
Disclaimer: this compound is a research chemical and is not approved for human use. All handling and experiments should be conducted in accordance with appropriate safety guidelines and regulations.
References
- 1. Discovery of Adamantane Carboxamides as Ebola Virus Cell Entry and Glycoprotein Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Adamantane Carboxamides as Ebola Virus Cell Entry and Glycoprotein Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ebola Virus Entry: From Molecular Characterization to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Adamantane Carboxamides as Potent Filovirus Entry Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Filoviruses, including Ebola and Marburg viruses, are notorious for causing severe and often fatal hemorrhagic fevers in humans.[1][2][3] The high mortality rates and the potential for outbreaks underscore the urgent need for effective antiviral therapeutics.[1][2] The viral surface glycoprotein (GP) is a critical component for viral entry into host cells, making it a prime target for antiviral drug development.[1][4][5] This technical guide provides an in-depth overview of a promising class of small molecules, adamantane carboxamides, which have been identified as potent inhibitors of filovirus entry. The guide will detail their mechanism of action, structure-activity relationships (SAR), and key experimental protocols for their evaluation, presenting quantitative data in a clear, tabular format and illustrating complex pathways and workflows with diagrams.
Introduction: The Filovirus Threat and the Glycoprotein Target
Filoviruses are enveloped, non-segmented, negative-strand RNA viruses.[5] The family Filoviridae includes two main genera that infect humans: Ebolavirus and Marburgvirus.[3][6] The sole protein expressed on the surface of the viral envelope is the glycoprotein (GP), which is essential for mediating host cell attachment, endosomal entry, and membrane fusion.[4][5]
The filovirus entry process is a multi-step cascade:
-
Attachment: The GP1 subunit of the trimeric GP complex binds to attachment factors on the host cell surface.[2][4]
-
Internalization: The virus is then internalized into the host cell via macropinocytosis and trafficked to the endosome.[2][4]
-
Proteolytic Cleavage: Within the acidified endosome, host proteases, such as Cathepsin L and B, cleave the GP1 subunit.[2][4]
-
Receptor Binding: This cleavage exposes the receptor-binding domain of GP1, which then interacts with the intracellular receptor, Niemann-Pick C1 (NPC1).[2][4]
-
Fusion: The interaction with NPC1 triggers conformational changes in the GP2 subunit, leading to the fusion of the viral and endosomal membranes and the release of the viral nucleocapsid into the cytoplasm to initiate replication.[2][4]
Given its critical role, the GP is a well-validated target for the development of antiviral inhibitors.
Mechanism of Action of Adamantane Carboxamides
A novel series of adamantane carboxamides has been identified as potent inhibitors of Ebola virus (EBOV) cell entry.[4][7][8] X-ray cocrystallography has revealed that these compounds directly bind to the EBOV GP.[4][7] This direct interaction with the viral glycoprotein is a key aspect of their inhibitory activity.
Interestingly, this mechanism is distinct from another class of adamantane-containing compounds, the adamantane dipeptide piperazines, which have been found to target the host protein NPC1.[4][5] The adamantane carboxamides described herein act on the viral protein itself, offering a different therapeutic strategy.
The binding of adamantane carboxamides to the GP trimer appears to be allosteric, with positive cooperativity.[4] This suggests that the binding of one inhibitor molecule to a GP1-GP2 dimer enhances the binding of subsequent inhibitor molecules to the other dimers within the trimeric complex, leading to a more potent inhibition of GP function and viral entry.[4]
Caption: Ebola virus entry pathway and the point of inhibition by adamantane carboxamides.
Structure-Activity Relationship (SAR) and In Vitro Efficacy
The discovery of this class of inhibitors began with a high-throughput screen that identified an initial hit compound with an EC50 of ~3.9 μM against pseudotyped Ebola virus (pEBOV).[4] Subsequent optimization through SAR exploration led to the identification of significantly more potent analogs with EC50 values in the low nanomolar range (~10-15 nM).[4][7][8]
Core Adamantane SAR
The adamantane core was a key focus of the SAR studies. The addition of a phenyl group to the adamantane core significantly increased potency. Further substitutions on this phenyl adamantane core led to the most potent compounds.[4]
Quantitative Efficacy and Cytotoxicity Data
The following tables summarize the in vitro efficacy and cytotoxicity data for key adamantane carboxamide analogs against both pseudotyped and wild-type Ebola virus.
Table 1: In Vitro Antiviral Activity and Cytotoxicity of Prioritized Adamantane Carboxamide Enantiomers
| Compound | pEBOV EC50 (nM) | Hill Slope | Wild-Type EBOV EC50 (nM) | Wild-Type EBOV EC90 (nM) | CC50 (μM) | SI90 (CC50/EC90) |
| 36 | 15 | 1.4 | 110 | 250 | >8.5 | 34 |
| 38 | 10 | 1.7 | 80 | 110 | >8.5 | 77 |
| 40 | 10 | 1.5 | 130 | 210 | >8.5 | 40 |
| 42 | 10 | 1.6 | 38 | - | >8.5 | 221** |
| Data from plaque assay, not viral yield reduction assay. | ||||||
| **SI50 (CC50/EC50) |
Data sourced from "Discovery of Adamantane Carboxamides as Ebola Virus Cell Entry and Glycoprotein Inhibitors".[4]
Pharmacological Properties
Lead compounds from this series also exhibit favorable pharmacological properties, which are crucial for their potential development as therapeutics.
Table 2: Aqueous Solubility and Metabolic Stability of Prioritized Analogs
| Compound | Aqueous Solubility (mg/mL at pH 7.4) | Human Liver Microsome Stability (% remaining at 60 min) |
| 36 | >20 | 80 |
| 38 | >20 | 79 |
| 40 | >20 | 66 |
| 42 | >20 | 50 |
Data sourced from "Discovery of Adamantane Carboxamides as Ebola Virus Cell Entry and Glycoprotein Inhibitors".[4]
The high aqueous solubility and good metabolic stability in human liver microsomes for compounds like 36 and 38 make them attractive candidates for further preclinical development.[4]
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the adamantane carboxamide inhibitors.
Pseudotyped Virus (pEBOV) Infectivity Assay
This assay is a critical tool for initial screening and SAR studies as it can be performed in a Biosafety Level 2 (BSL-2) laboratory.
-
Cell Plating: Vero cells are seeded in 384-well plates at a density of 3000 cells/well and incubated overnight.[9]
-
Compound Treatment: Cells are treated with the desired concentrations of the test compounds.[9]
-
Virus Infection: Pseudotyped virus, typically a vesicular stomatitis virus (VSV) core expressing the EBOV GP, is added to the wells.[9]
-
Incubation: The plates are incubated at 37°C with 5% CO2.
-
Data Analysis: After a set incubation period (e.g., 24-48 hours), viral entry is quantified by measuring the expression of a reporter gene (e.g., luciferase or GFP) encoded in the pseudovirus genome. EC50 values are calculated from the dose-response curves.
Wild-Type EBOV Plaque and Viral Yield Reduction (VYR) Assays
These assays are conducted in a high-containment Biosafety Level 4 (BSL-4) laboratory to confirm the activity against the authentic, replicative virus.
-
Cell Plating: Vero E6 cells are seeded in multi-well plates and grown to confluency.
-
Compound Treatment & Infection: The cell monolayers are treated with serial dilutions of the compounds and subsequently infected with wild-type EBOV.
-
Incubation & Overlay: After an adsorption period, the inoculum is removed, and the cells are overlaid with a medium containing an immobilizing agent (e.g., agarose for the plaque assay) and the respective compound concentrations.
-
Quantification:
-
Plaque Assay: After several days of incubation, the cells are fixed and stained (e.g., with crystal violet) to visualize and count plaques (zones of cell death). The EC50 is the concentration that reduces the number of plaques by 50%.
-
VYR Assay: After incubation, the supernatant is collected, and the amount of progeny virus is quantified, typically by TCID50 (50% tissue culture infectious dose) assay. The EC50 and EC90 are the concentrations that reduce the viral yield by 50% and 90%, respectively.
-
Cytotoxicity Assay (CC50)
This assay is performed to determine the concentration of the compound that is toxic to the host cells, which is crucial for calculating the selectivity index (SI).
-
Cell Plating: Vero E6 cells are seeded in 96-well plates.
-
Compound Treatment: Cells are incubated with serial dilutions of the test compounds for a period that matches the duration of the antiviral assays.
-
Viability Measurement: Cell viability is assessed using a colorimetric or fluorometric assay, such as MTT, MTS, or CellTiter-Glo, which measures metabolic activity.
-
Data Analysis: The CC50 value is the compound concentration that reduces cell viability by 50% compared to untreated controls.
Aqueous Solubility Assay
-
Sample Preparation: The compound is dissolved in a suitable buffer (e.g., phosphate-buffered saline at pH 7.4) to create a saturated solution.
-
Equilibration: The solution is shaken or agitated for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
Separation: The undissolved solid is removed by centrifugation or filtration.
-
Quantification: The concentration of the dissolved compound in the supernatant is determined using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV detection.
Liver Microsome Metabolic Stability Assay
-
Reaction Mixture: The test compound is incubated with liver microsomes (from human or other species) and NADPH (as a cofactor for metabolic enzymes) in a buffer solution at 37°C.
-
Time-Course Sampling: Aliquots are taken from the reaction mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The metabolic reaction in each aliquot is stopped by adding a quenching solution (e.g., cold acetonitrile).
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS (liquid chromatography-tandem mass spectrometry) to quantify the amount of the parent compound remaining at each time point.
-
Data Calculation: The percentage of the compound remaining at the final time point is reported.
References
- 1. Item - Novel Small Molecule Therapeutics and Mechanisms of Action for the Treatment of Filovirus Diseases - University of Illinois Chicago - Figshare [indigo.uic.edu]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Pathogenicity and virulence of Marburg virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Adamantane Carboxamides as Ebola Virus Cell Entry and Glycoprotein Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Filovirus proteins for antiviral drug discovery: A structure/function analysis of surface glycoproteins and virus entry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in marburgvirus research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Adamantane Carboxamides as Ebola Virus Cell Entry and Glycoprotein Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. US20200017514A1 - Adamantane derivatives for the treatment of filovirus infection - Google Patents [patents.google.com]
An In-depth Technical Guide to pEBOV-IN-1: A Potent Adamantane Carboxamide Inhibitor of Ebola Virus Cell Entry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of pEBOV-IN-1, a representative of a novel class of adamantane carboxamide inhibitors targeting the Ebola virus (EBOV) cell entry pathway. The information presented herein is synthesized from the foundational study by Plewe et al. (2020), "Discovery of Adamantane Carboxamides as Ebola Virus Cell Entry and Glycoprotein Inhibitors," published in ACS Medicinal Chemistry Letters.[1] This document details the mechanism of action, quantitative inhibitory data, and the experimental protocols utilized in the characterization of this promising antiviral compound.
Introduction to Ebola Virus Entry and the Role of this compound
Ebola virus (EBOV), a member of the Filoviridae family, causes a severe and often fatal hemorrhagic fever in humans. The viral entry into host cells is a multi-step process and a prime target for therapeutic intervention. The EBOV glycoprotein (GP) is the sole protein on the viral surface and is crucial for mediating attachment to the host cell, entry into endosomes, and subsequent fusion of the viral and host membranes to release the viral genome into the cytoplasm.[1]
The entry process begins with the attachment of the virion to the host cell surface and its internalization, primarily through macropinocytosis.[1] Within the acidified endosome, host proteases, such as cathepsins B and L, cleave the glycan cap of GP. This cleavage primes GP to bind to its intracellular receptor, the Niemann-Pick C1 (NPC1) protein, which is located in the membrane of late endosomes and lysosomes.[1] The interaction between the cleaved GP and NPC1 triggers conformational changes in GP, leading to the fusion of the viral and endosomal membranes and the release of the viral nucleocapsid into the cytoplasm, initiating infection.[1]
This compound belongs to a class of adamantane carboxamides that have been identified as potent inhibitors of EBOV cell entry. These compounds directly target the EBOV glycoprotein, preventing the necessary conformational changes required for membrane fusion.[1]
Quantitative Inhibitory Data
The inhibitory activity of the adamantane carboxamide series, including compounds representative of this compound's potency, was evaluated using pseudotyped and wild-type Ebola virus infectivity assays. The data from Plewe et al. (2020) is summarized below.[1] The compound referred to as This compound in this guide is analogous to the most potent compounds in this series, such as compound 35 , which exhibited an EC50 of 0.014 µM in the pEBOV assay.
| Compound ID | pEBOV EC50 (µM) | wt-EBOV EC50 (µM) | CC50 (µM) | Hill Slope |
| 1 | 3.9 | ND | >100 | 1.1 |
| 2 | 0.38 | ND | >100 | 1.3 |
| 21 | 0.021 | 0.178 | >100 | 2.1 |
| 31 | 0.015 | 0.145 | >100 | 2.2 |
| 33 | 0.015 | 0.135 | >100 | 2.4 |
| 35 | 0.014 | 0.125 | >100 | 2.3 |
| 38 | 0.027 | 0.210 | >100 | 1.9 |
ND: Not Determined
Mechanism of Action
X-ray co-crystallography studies of a lead adamantane carboxamide (compound 38 ) in complex with the EBOV GP trimer have elucidated the mechanism of inhibition.[1] These compounds bind to a hydrophobic pocket at the interface of the GP1 and GP2 subunits. This binding site is also recognized by other known small molecule inhibitors of EBOV entry.[1]
The binding of the adamantane carboxamide to this pocket displaces a polypeptide loop of GP1, referred to as the "DFF lid" (residues 192-194).[1] This displacement alters the conformation of the GP trimer, thereby preventing the necessary structural rearrangements for membrane fusion. The inhibition is thought to occur through an allosteric mechanism, where the binding of one inhibitor molecule to a GP1-GP2 dimer enhances the binding of subsequent inhibitor molecules to the other dimers within the trimeric complex, leading to a complete shutdown of GP's fusogenic activity.[1] This cooperative binding is suggested by the steep Hill slopes observed in the concentration-response curves.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound and related adamantane carboxamides.[1]
Pseudotyped Ebola Virus (pEBOV) Infectivity Assay
This assay utilizes a vesicular stomatitis virus (VSV) core pseudotyped with the EBOV glycoprotein, expressing a luciferase reporter gene to quantify viral entry.
-
Cell Seeding: Vero cells are seeded at a density of 2 x 104 cells per well in a 96-well plate and incubated overnight at 37°C with 5% CO2.
-
Compound Preparation: A serial dilution of the test compounds is prepared in dimethyl sulfoxide (DMSO) and then further diluted in cell culture medium.
-
Treatment and Infection: The cell culture medium is removed from the Vero cells and replaced with the medium containing the diluted test compounds. The cells are then infected with the pEBOV luciferase reporter virus.
-
Incubation: The plates are incubated for 24 hours at 37°C with 5% CO2.
-
Lysis and Luciferase Measurement: After incubation, the medium is removed, and cells are lysed. The luciferase substrate is added to the cell lysate, and the luminescence is measured using a plate reader.
-
Data Analysis: The percentage of inhibition is calculated relative to the DMSO-treated control wells. The EC50 values are determined by fitting the data to a four-parameter logistic regression model.
Wild-Type Ebola Virus (wt-EBOV) Plaque Assay
This assay is performed under Biosafety Level 4 (BSL-4) conditions to assess the efficacy of the inhibitors against authentic, replication-competent EBOV.
-
Cell Seeding: Vero E6 cells are seeded in 6-well plates and grown to confluency.
-
Compound and Virus Preparation: Serial dilutions of the test compounds are prepared. The compounds are pre-incubated with a known titer of wt-EBOV for 1 hour at 37°C.
-
Infection: The cell culture medium is removed from the Vero E6 cells, and the cells are infected with the virus-compound mixture.
-
Adsorption and Overlay: After a 1-hour adsorption period, the inoculum is removed, and the cells are overlaid with a medium containing 0.5% methylcellulose and the respective compound concentration.
-
Incubation: The plates are incubated for 7-10 days at 37°C with 5% CO2 until plaques are visible.
-
Fixation and Staining: The cells are fixed with 10% neutral-buffered formalin and stained with 0.5% crystal violet.
-
Plaque Counting and Data Analysis: The plaques are counted, and the percentage of inhibition is calculated relative to the untreated virus control. The EC50 values are determined from the dose-response curves.
EBOV GP Expression, Purification, and X-ray Crystallography
This protocol outlines the steps to obtain the crystal structure of EBOV GP in complex with an inhibitor.
-
Protein Expression: The ectodomain of the EBOV glycoprotein is expressed in mammalian cells (e.g., HEK293) using a suitable expression vector.
-
Purification: The secreted GP is purified from the cell culture supernatant using affinity chromatography (e.g., Strep-Tactin or Ni-NTA) followed by size-exclusion chromatography.
-
Complex Formation: The purified GP is incubated with an excess of the adamantane carboxamide inhibitor.
-
Crystallization: The GP-inhibitor complex is concentrated and subjected to crystallization screening using various crystallization conditions (e.g., different precipitants, pH, and temperature).
-
Data Collection and Structure Determination: X-ray diffraction data are collected from the resulting crystals at a synchrotron source. The structure is solved by molecular replacement using a known GP structure as a search model and refined to yield the final atomic coordinates.
Experimental and Logical Workflow
The discovery and characterization of the adamantane carboxamide inhibitors followed a logical progression from initial screening to detailed mechanistic studies.
Conclusion
The adamantane carboxamide chemical series, represented by the potent inhibitor this compound, demonstrates significant promise as a novel class of anti-Ebola virus agents. These compounds exhibit low nanomolar efficacy in inhibiting EBOV cell entry by directly binding to the viral glycoprotein and allosterically preventing membrane fusion. The detailed experimental protocols and mechanistic insights provided in this guide offer a solid foundation for further research and development of these compounds as potential therapeutics for Ebola virus disease.
References
pEBOV-IN-1: A Technical Guide to its Antiviral Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the antiviral activity of pEBOV-IN-1, a promising small molecule inhibitor of the Ebola virus (EBOV). This compound, also identified as compound 2 in seminal research, belongs to a novel class of adamantane carboxamides that demonstrate potent inhibition of Ebola virus entry into host cells. This document summarizes key quantitative data, details experimental methodologies, and visualizes the inhibitor's mechanism of action and relevant experimental workflows.
Quantitative Antiviral Activity and Cytotoxicity
The antiviral potency and cytotoxic profile of this compound and its optimized analogue, compound 38, were evaluated in various in vitro assays. The data, summarized below, highlights the significant inhibitory activity against both pseudotyped and wild-type Ebola virus.
| Compound | Assay Type | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference |
| This compound (Comp 2) | pEBOV-luc | Vero | 0.38 | >25 | >66 | [1] |
| Compound 38 | pEBOV-luc | Vero | 0.015 | >25 | >1667 | [1] |
| Compound 38 | wtEBOV-GFP | Vero E6 | 0.180 | >25 | >139 | [1] |
pEBOV-luc: Pseudotyped Vesicular Stomatitis Virus expressing Ebola virus glycoprotein and luciferase reporter. wtEBOV-GFP: Wild-type Ebola virus expressing Green Fluorescent Protein.
Mechanism of Action: Inhibition of Ebola Virus Glycoprotein (GP)
This compound and its analogues function as direct inhibitors of the Ebola virus glycoprotein (GP), a critical component for viral entry into host cells[1]. The GP mediates attachment to the cell surface and subsequent fusion of the viral and host cell membranes. By binding to GP, these adamantane carboxamides prevent the necessary conformational changes required for membrane fusion, thus halting the infection process at an early stage.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound's antiviral activity.
Pseudotyped Ebola Virus (pEBOV) Luciferase Assay
This assay provides a safe and quantitative method to screen for inhibitors of EBOV entry in a BSL-2 environment.
Workflow:
Detailed Steps:
-
Cell Seeding: Vero cells are seeded into 96-well plates at a density that ensures they are sub-confluent at the time of infection.
-
Compound Treatment: The following day, the cell culture medium is replaced with medium containing serial dilutions of this compound. Control wells receive medium with DMSO at the same concentration as the compound-treated wells.
-
Infection: A predetermined amount of vesicular stomatitis virus (VSV) pseudotyped with the Ebola virus glycoprotein and expressing a luciferase reporter gene (pEBOV-luc) is added to each well.
-
Incubation: The plates are incubated at 37°C in a 5% CO2 environment for 48 to 72 hours to allow for viral entry and expression of the luciferase reporter gene.
-
Lysis and Luminescence Reading: After incubation, a luciferase substrate is added to the cells, and the luminescence is measured using a plate reader.
-
Data Analysis: The luminescence signal is normalized to the control wells, and the half-maximal effective concentration (EC50) is calculated by fitting the data to a dose-response curve.
Wild-Type Ebola Virus (wtEBOV) GFP Assay
This assay confirms the inhibitory activity of the compounds against the authentic, replication-competent Ebola virus in a BSL-4 facility.
Workflow:
References
Preliminary Efficacy of pEBOV-IN-1: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the preliminary efficacy of pEBOV-IN-1, a promising inhibitor of Ebola virus (EBOV) entry. The information presented herein is synthesized from foundational studies, with a focus on quantitative data, experimental methodologies, and the underlying mechanism of action.
Quantitative Efficacy and Cytotoxicity
The adamantane carboxamide chemical series, from which this compound originates, has demonstrated potent inhibitory activity against both pseudotyped and wild-type Ebola virus. The efficacy is quantified by the half-maximal effective concentration (EC50), while the compound's safety profile is assessed by the half-maximal cytotoxic concentration (CC50). The ratio of these two values provides the Selectivity Index (SI), a critical measure of a drug's therapeutic window.
This compound (Compound 2) is identified as an inhibitor of pseudotyped Ebola virus (pEBOV) with an EC50 value of 0.38 μM[1]. Further studies on optimized analogs within this series have shown even greater potency.
| Compound | pEBOV EC50 (nM)[2] | EBOV EC50 (nM)[2] | CC50 (µM) | Selectivity Index (SI) |
| This compound (Comp 2) | 380 | ND | ND | ND |
| Analog 36 | 15 | 240 | >20 | 34 (SI90)[2] |
| Analog 38 | 14 | 120 | >20 | 77 (SI90)[2] |
| Analog 40 | 14 | 140 | >20 | 40 (SI90)[2] |
| Analog 42 | 14 | 100 | >22 | 221 (SI50)[2] |
ND: Not Determined in the primary cited study. SI90 and SI50 refer to the Selectivity Index calculated using the EC90 and EC50 values for wild-type EBOV, respectively.
Mechanism of Action: Inhibition of EBOV Glycoprotein (GP)
This compound and its analogs target the Ebola virus glycoprotein (GP), a critical component for viral entry into host cells. X-ray cocrystallography has confirmed that these adamantane carboxamides directly bind to the EBOV GP, establishing it as the definitive target[2]. This interaction inhibits the conformational changes in GP that are necessary for the fusion of the viral and host cell membranes, thereby blocking viral entry.
The Ebola virus entry process is a multi-step cascade that begins with attachment to the host cell surface, followed by macropinocytosis. Inside the endosome, host proteases, such as cathepsins, cleave the GP, exposing its receptor-binding site. The cleaved GP then interacts with the endosomal receptor, Niemann-Pick C1 (NPC1), which triggers membrane fusion and the release of the viral nucleocapsid into the cytoplasm. By binding to GP, this compound and its analogs interfere with this pathway prior to membrane fusion.
Experimental Protocols
The preliminary efficacy of this compound was determined using a pseudotyped virus (pEBOV) infectivity assay, with cytotoxicity assessed in parallel to determine the selectivity of the compound.
pEBOV Infectivity Assay
This assay utilizes a safe, replication-deficient vesicular stomatitis virus (VSV) core that expresses the Ebola virus glycoprotein (GP) on its surface and contains a reporter gene, such as luciferase. The infectivity of this pseudotyped virus is dependent on the function of the EBOV GP.
Protocol Outline:
-
Cell Seeding: Vero cells, or another susceptible cell line, are seeded in 96-well plates and incubated overnight to form a confluent monolayer.
-
Compound Preparation: this compound is serially diluted to various concentrations in an appropriate solvent (e.g., DMSO) and then further diluted in cell culture medium.
-
Treatment: The cell culture medium is removed from the wells and replaced with the medium containing the different concentrations of this compound.
-
Infection: A standardized amount of pEBOV expressing luciferase is added to each well. Control wells include cells with no virus, cells with virus and no compound, and cells with a control pseudovirus (e.g., pVSV) to assess non-specific inhibition.
-
Incubation: The plates are incubated for a period sufficient for viral entry and reporter gene expression (typically 24-48 hours).
-
Lysis and Luminescence Reading: The cells are lysed, and a luciferase substrate is added. The luminescence, which is proportional to the level of viral entry and gene expression, is measured using a luminometer.
-
Data Analysis: The luminescence readings are normalized to the untreated virus control, and the EC50 value is calculated using a dose-response curve.
Cytotoxicity Assay (MTT/MTS Assay)
This colorimetric assay is performed in parallel with the infectivity assay to measure the effect of the compound on the metabolic activity of the host cells, which is an indicator of cell viability.
Protocol Outline:
-
Cell Seeding: Identical plates to the infectivity assay are prepared with Vero cells.
-
Compound Treatment: The cells are treated with the same serial dilutions of this compound. No virus is added to these wells.
-
Incubation: The plates are incubated for the same duration as the infectivity assay.
-
Reagent Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a similar tetrazolium salt (e.g., MTS) is added to each well.
-
Incubation: The plates are incubated for a few hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the tetrazolium salt to a colored formazan product.
-
Solubilization (for MTT): If using MTT, a solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the colored solution is measured using a microplate reader at the appropriate wavelength.
-
Data Analysis: The absorbance values are normalized to the untreated cell control, and the CC50 value is determined from the dose-response curve.
Conclusion
The preliminary studies on this compound and its analogs from the adamantane carboxamide series reveal a class of potent inhibitors of Ebola virus entry. With low nanomolar efficacy against both pseudotyped and wild-type EBOV and a favorable selectivity index, these compounds represent a promising starting point for the development of novel anti-Ebola therapeutics. Their well-defined mechanism of action, targeting the viral glycoprotein, provides a solid foundation for further optimization and preclinical development. The experimental protocols outlined in this guide serve as a basis for the continued evaluation of these and other EBOV entry inhibitors.
References
pEBOV-IN-1: A Technical Guide to its Application as a Probe for Ebola Virus Fusion
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Ebola virus (EBOV), a member of the Filoviridae family, is the causative agent of a severe and often fatal hemorrhagic fever. The entry of EBOV into host cells is a complex process mediated by the viral glycoprotein (GP), making it a prime target for therapeutic intervention. Understanding the intricate mechanisms of GP-mediated membrane fusion is critical for the development of effective antiviral strategies. pEBOV-IN-1, an adamantane carboxamide derivative, has emerged as a potent inhibitor of EBOV entry. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its utility as a molecular probe to dissect the EBOV fusion process.
This compound: An Inhibitor of EBOV Glycoprotein
This compound, also identified as compound 2 in its discovery study, is a small molecule inhibitor belonging to the adamantane carboxamide chemical series.[1] This class of compounds has been shown to directly bind to the Ebola virus glycoprotein (GP), thereby inhibiting viral entry into host cells.[1][2]
Mechanism of Action
Structural studies of a lead compound from the same chemical series have provided insights into the mechanism of inhibition. These inhibitors bind to the EBOV GP, targeting it directly to prevent the conformational changes necessary for membrane fusion.[1][2] This interaction effectively halts the viral entry process, making this compound and related compounds valuable tools for studying the dynamics of GP-mediated fusion.
Quantitative Data
The inhibitory activity of this compound and its analogs has been quantified in various assays. The data presented below is derived from studies using pseudotyped vesicular stomatitis virus (VSV) expressing EBOV GP (pEBOV) and wild-type EBOV.
| Compound | Assay Type | Cell Line | EC50 (µM) | Reference |
| This compound (Compound 2) | pEBOV Infectivity | Not Specified | ~0.39 | [1] |
| Lead Adamantane Carboxamides | pEBOV Infectivity | Not Specified | 0.010 - 0.015 | [1][2] |
| Lead Adamantane Carboxamides | Wild-type EBOV | Not Specified | Low hundred nM | [1][2] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize this compound and its analogs.
Pseudotyped Virus (pEBOV) Infectivity Assay
This assay is a cornerstone for screening and characterizing inhibitors of EBOV entry in a BSL-2 environment. It utilizes a replication-deficient vesicular stomatitis virus (VSV) or a lentivirus in which the native envelope glycoprotein is replaced with the EBOV GP.[3] The pseudovirus often contains a reporter gene, such as luciferase or green fluorescent protein (GFP), allowing for quantitative measurement of viral entry.[3][4]
Materials:
-
HEK293T cells (for pseudovirus production)
-
Plasmids: EBOV GP expression plasmid, packaging plasmid (e.g., VSVΔG or lentiviral backbone), and reporter plasmid (e.g., luciferase)
-
Transfection reagent
-
This compound or other test compounds
-
Cell culture medium and supplements
-
Luciferase assay reagent[4]
-
Luminometer
Protocol:
-
Pseudovirus Production:
-
Co-transfect HEK293T cells with the EBOV GP expression plasmid, the packaging plasmid, and the reporter plasmid using a suitable transfection reagent.
-
Incubate the cells for 48-72 hours to allow for pseudovirus production.
-
Harvest the supernatant containing the pseudotyped viral particles.
-
Clarify the supernatant by centrifugation and filter through a 0.45 µm filter.
-
The pseudovirus stock can be stored at -80°C.
-
-
Inhibition Assay:
-
Seed target cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Pre-incubate the cells with the compound dilutions for 1 hour at 37°C.
-
Add the pEBOV supernatant to the wells containing the cells and compound.
-
Incubate for 48-72 hours at 37°C.
-
-
Data Analysis:
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.[4]
-
Calculate the percentage of inhibition for each compound concentration relative to the untreated control.
-
Determine the half-maximal effective concentration (EC50) by fitting the dose-response data to a suitable curve.
-
Time-of-Addition Assay
This experiment helps to pinpoint the stage of the viral lifecycle that is inhibited by the compound.[6] By adding the inhibitor at different time points relative to viral infection, one can distinguish between inhibitors of attachment, entry/fusion, and post-entry steps.[7]
Materials:
-
Target cells
-
Pseudotyped or wild-type EBOV
-
This compound
-
Cell culture supplies
Protocol:
-
Seed target cells in a multi-well plate.
-
Synchronize infection by pre-chilling the cells and virus at 4°C for 1 hour to allow attachment but not entry.
-
Initiate infection by shifting the temperature to 37°C.
-
Add this compound at various time points post-infection (e.g., -1, 0, 1, 2, 4, 6 hours).
-
After a set incubation period (e.g., 48 hours), quantify viral infection (e.g., by luciferase activity or plaque assay).
-
Plot the percentage of inhibition against the time of addition. A loss of inhibitory effect after a certain time point suggests that the compound targets a step that has already occurred. For an entry inhibitor like this compound, the inhibitory effect is expected to be lost shortly after the virus has entered the cells.
Visualizations
EBOV Entry and Fusion Pathway
Caption: Overview of the Ebola virus entry and fusion pathway within a host cell.
This compound Mechanism of Action
Caption: this compound binds to the prefusion conformation of EBOV GP, inhibiting fusion.
Experimental Workflow for Inhibitor Screening
Caption: A typical workflow for the screening and characterization of EBOV entry inhibitors.
Conclusion
This compound and the broader class of adamantane carboxamides represent a significant advancement in the quest for small molecule inhibitors of Ebola virus entry. Their direct interaction with the viral glycoprotein provides a powerful tool for probing the conformational dynamics of GP-mediated membrane fusion. The experimental protocols and data presented in this guide offer a framework for researchers to utilize this compound as a probe to further elucidate the intricacies of EBOV entry and to accelerate the development of novel antiviral therapeutics.
References
- 1. Discovery of Adamantane Carboxamides as Ebola Virus Cell Entry and Glycoprotein Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pseudoparticle Neutralization Assay for Detecting Ebola- Neutralizing Antibodies in Biosafety Level 2 Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel Ebola virus expressing luciferase allows for rapid and quantitative testing of antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of an Enzyme-Linked Immunosorbent Assay to Determine the Expression Dynamics of Ebola Virus Soluble Glycoprotein during Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiviral Agents Against Ebola Virus Infection: Repositioning Old Drugs and Finding Novel Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A time-of–drug addition approach to target identification of antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Throughput Screening of Ebola Virus Entry Inhibitors Using a pEBOV-IN-1 Pseudotyped Virus Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction The Ebola virus (EBOV) is a highly pathogenic agent responsible for severe hemorrhagic fever, necessitating Biosafety Level 4 (BSL-4) containment for research with the live virus.[1] This stringent requirement limits the scope and speed of antiviral research. To overcome this barrier, pseudotyped virus systems have been developed, which can be safely handled in BSL-2 laboratories.[2][3] These systems utilize a replication-defective viral core, such as that from Vesicular Stomatitis Virus (VSV) or a lentivirus, which is engineered to express the EBOV glycoprotein (GP) on its surface and carry a reporter gene like luciferase.[1][4][5] The entry mechanism of these pseudoviruses into host cells mimics that of the authentic Ebola virus, making them an excellent platform for studying viral entry and screening for inhibitors.[6][7] pEBOV-IN-1 is a known inhibitor of pseudotyped Ebola virus (pEBOV) entry, acting on the viral glycoprotein to block infection.[8][9] This document provides a detailed protocol for producing EBOV-pseudotyped viruses and using them in a luciferase-based assay to quantify the inhibitory activity of compounds like this compound.
Signaling Pathway and Mechanism of Action
The entry of the Ebola virus into a host cell is a multi-step process. The viral glycoprotein (GP) mediates attachment to the cell surface, followed by internalization into endosomes via macropinocytosis.[4] Within the low-pH environment of the endosome, host cathepsin proteases cleave the GP, exposing the receptor-binding site. The cleaved GP then binds to the intracellular Niemann-Pick C1 (NPC1) receptor, which triggers conformational changes leading to the fusion of the viral and endosomal membranes.[4] This fusion event releases the viral genome into the cytoplasm to initiate replication. This compound is an entry inhibitor that targets the EBOV glycoprotein, disrupting this pathway and preventing infection.[9]
Figure 1: Ebola virus entry pathway and the inhibitory action of this compound.
Quantitative Data Summary
The inhibitory potential of a compound is typically quantified by its half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit 50% of the viral activity.[10]
| Compound | Assay Type | Target | EC50 / IC50 | Reference |
| This compound | pEBOV Cell Entry | Ebola Virus Glycoprotein | 0.38 µM (EC50) | [8][9] |
Experimental Workflow
The overall process involves three main stages: production of the pseudovirus, titration to determine the optimal viral dose for the assay, and performing the inhibition assay with the test compound.
Figure 2: Step-by-step experimental workflow for the this compound inhibition assay.
Detailed Experimental Protocols
This protocol is based on the widely used VSV pseudotyping system.[5][11]
Part A: Production of EBOV-Pseudotyped Virus (pEBOV)
-
Cell Seeding: The day before transfection, seed HEK293T cells in a T-75 flask so they reach 70-80% confluency on the day of transfection.[12]
-
Transfection: Co-transfect the HEK293T cells with plasmids encoding:
-
Ebola Virus Glycoprotein (EBOV-GP)
-
A VSV backbone plasmid lacking the G gene and containing a luciferase reporter (pVSV-ΔG-Luc)
-
(Optional, for initial virus stock generation) A plasmid for VSV-G to create a G-complemented virus stock.[5] Use a suitable transfection reagent (e.g., FuGENE, Lipofectamine) according to the manufacturer's instructions.
-
-
Incubation: Incubate the transfected cells for 24-48 hours at 37°C with 5% CO2.[1]
-
Harvesting: Collect the cell culture supernatant, which contains the pseudovirus particles.
-
Clarification: Centrifuge the supernatant at a low speed (e.g., 3,000 x g for 10 minutes) to pellet cell debris.
-
Filtration & Storage: Filter the clarified supernatant through a 0.45 µm filter. Aliquot the virus and store at -80°C.[12][13]
Part B: Titration of pEBOV
-
Cell Seeding: Seed a susceptible target cell line (e.g., Vero E6, Huh-7) in a white, clear-bottom 96-well plate at a density of 1-2 x 10^4 cells per well and incubate overnight.[11]
-
Serial Dilution: Prepare ten-fold serial dilutions of the harvested pEBOV supernatant in cell culture medium.
-
Infection: Remove the medium from the cells and add 100 µL of each viral dilution to quadruplicate wells. Include "cells only" wells as a negative control.
-
Incubation: Incubate the plate for 48 hours at 37°C.[11]
-
Luciferase Assay:
-
Remove the medium from the wells.
-
Add a luciferase lysis buffer and incubate according to the manufacturer's protocol (e.g., Promega Steady-Glo Luciferase Assay System).[2]
-
Measure the luminescence using a plate reader.
-
-
Determination of Dilution: Identify the virus dilution that results in a high signal-to-noise ratio (e.g., 100-200 times the background of the "cells only" control), typically between 10,000 and 50,000 Relative Light Units (RLU).[2] This dilution will be used for the inhibition assay.
Part C: this compound Inhibition Assay
-
Cell Seeding: Seed target cells in a 96-well plate as described in Part B, Step 1.
-
Inhibitor Preparation: Prepare two-fold serial dilutions of this compound in cell culture medium, starting from a high concentration (e.g., 50 µM). Include a "no inhibitor" (vehicle control) and "cells only" (background control) group.
-
Virus-Inhibitor Incubation: In a separate plate, mix equal volumes of the diluted inhibitor and the optimal pEBOV dilution determined in Part B. Incubate this mixture for 1 hour at 37°C.[2][11]
-
Infection: Remove the medium from the target cells and transfer 100 µL of the virus-inhibitor mixture to the corresponding wells in quadruplicate.
-
Incubation: Incubate the plate for 48-72 hours at 37°C.[2]
-
Luciferase Assay: Measure the luciferase activity as described in Part B, Step 5.
Data Analysis
-
Calculate Average RLU: For each inhibitor concentration, calculate the average RLU from the replicate wells.
-
Normalize Data: Subtract the average RLU of the "cells only" control from all other values.
-
Calculate Percent Inhibition: Use the following formula to determine the percentage of inhibition for each concentration of this compound:
-
% Inhibition = [ 1 - ( RLUSample / RLUVehicle Control ) ] x 100
-
-
Determine EC50/IC50: Plot the percent inhibition against the log of the inhibitor concentration. Use non-linear regression analysis (e.g., four-parameter logistic curve) to fit the data and calculate the EC50/IC50 value.[10]
Materials and Reagents
-
Cell Lines: HEK293T (producer cells), Vero E6 or Huh-7 (target cells).[1][11]
-
Plasmids: EBOV-GP expression plasmid, VSVΔG-Luciferase backbone plasmid.
-
Reagents: High-glucose DMEM, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Transfection Reagent, this compound compound.
-
Assay Kits: Luciferase reporter assay system (e.g., Promega Steady-Glo).
-
Equipment: T-75 flasks, 96-well plates (white, clear-bottom), CO2 incubator, Centrifuge, Luminometer.
References
- 1. The Application of a Safe Neutralization Assay for Ebola Virus Using Lentivirus-Based Pseudotyped Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pseudoparticle Neutralization Assay for Detecting Ebola- Neutralizing Antibodies in Biosafety Level 2 Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Ebola Virus Entry: From Molecular Characterization to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of Ebola Virus Entry by Using Pseudotyped Viruses: Identification of Receptor-Deficient Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of Ebola virus entry by using pseudotyped viruses: identification of receptor-deficient cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. IC50 - Wikipedia [en.wikipedia.org]
- 11. Pseudotyping of VSV with Ebola virus glycoprotein is superior to HIV-1 for the assessment of neutralising antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hiv.lanl.gov [hiv.lanl.gov]
- 13. pubcompare.ai [pubcompare.ai]
Application Notes and Protocols: Characterizing pEBOV-IN-1 using Luciferase Reporter Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
pEBOV-IN-1 has been identified as a potent inhibitor of Ebola virus (EBOV) with an EC50 of 0.38 µM against pseudotyped EBOV (pEBOV).[1] Its mechanism of action is attributed to the inhibition of viral cell entry and glycoprotein function.[1] Therefore, the primary method for evaluating the efficacy of this compound is a pseudotyped virus entry assay.
This document provides detailed protocols for utilizing a luciferase-based pseudotyped virus entry assay to determine the inhibitory activity of this compound. Additionally, it describes the use of an EBOV minigenome luciferase reporter assay as a critical counterscreen. This secondary assay is essential to confirm that the inhibitory activity of this compound is specific to viral entry and does not have off-target effects on the viral polymerase, which is responsible for genome replication and transcription.[2][3]
The use of these reporter assays, which can be conducted under Biosafety Level 2 (BSL-2) conditions, provides a safe and robust platform for the characterization of potential EBOV inhibitors.[2][4]
Data Presentation
The following table summarizes the key quantitative data for this compound and the performance metrics for the described assays.
| Parameter | Value | Assay Type | Reference |
| This compound EC50 | 0.38 µM | Pseudotyped EBOV Entry Assay | [1] |
| Assay Robustness (Z'-factor) | > 0.6 | EBOV Minigenome Assay | [2] |
| Assay Format | 96-well or 384-well | Both | [3] |
| Typical Cell Line | HEK293T | Both | [5] |
Signaling Pathway and Experimental Workflow
Ebola Virus Entry and Inhibition by this compound
Caption: this compound inhibits Ebola virus entry by targeting the viral glycoprotein (GP).
Experimental Workflow for Characterizing this compound
Caption: Primary and secondary luciferase assays to characterize this compound.
Experimental Protocols
Protocol 1: Pseudotyped EBOV (pEBOV-luc) Entry Assay (Primary Assay)
This assay measures the ability of this compound to inhibit the entry of pseudotyped virus particles carrying the EBOV glycoprotein into host cells.
Materials:
-
HEK293T cells
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Plasmids:
-
Transfection reagent (e.g., Lipofectamine 2000)
-
This compound (dissolved in DMSO)
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent (e.g., Promega Luciferase Assay System)
-
Luminometer
Procedure:
-
Production of pEBOV-luc: a. Seed HEK293T cells in a 10 cm dish to be 70-80% confluent on the day of transfection. b. Co-transfect the cells with the EBOV GP expression plasmid, the luciferase reporter backbone plasmid, and the packaging/Gag-Pol plasmid using a suitable transfection reagent according to the manufacturer's protocol. c. Incubate for 48-72 hours. d. Harvest the supernatant containing the pseudotyped virus particles. e. Clarify the supernatant by centrifugation at low speed (e.g., 500 x g for 10 minutes) and filter through a 0.45 µm filter. f. Titer the virus stock to determine the appropriate dilution for infection.
-
Inhibition Assay: a. Seed HEK293T cells in a 96-well white, clear-bottom plate at a density of 1 x 10^4 to 2 x 10^4 cells per well and incubate overnight. b. Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept below 0.5%. Include a "no drug" (DMSO only) control. c. Remove the culture medium from the cells and add the diluted this compound. d. Immediately add the pre-titered pEBOV-luc to each well. e. Incubate the plates for 48 to 72 hours at 37°C.
-
Luciferase Measurement: a. Equilibrate the plate and luciferase assay reagent to room temperature. b. Remove the culture medium and lyse the cells according to the luciferase kit manufacturer's protocol. c. Add the luciferase substrate to each well. d. Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: a. Normalize the relative light unit (RLU) values to the "no drug" control. b. Plot the percentage of inhibition against the log concentration of this compound. c. Calculate the half-maximal effective concentration (EC50) using a non-linear regression curve fit.
Protocol 2: EBOV Minigenome Luciferase Reporter Assay (Counterscreen)
This assay determines if this compound has any inhibitory effect on the EBOV polymerase complex. For a specific entry inhibitor, no significant inhibition is expected.
Materials:
-
HEK293T cells
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Plasmids:
-
pCAGGS-L (EBOV polymerase)
-
pCAGGS-NP (EBOV nucleoprotein)
-
pCAGGS-VP35 (EBOV polymerase cofactor)
-
pCAGGS-VP30 (EBOV transcription activator)
-
EBOV minigenome plasmid encoding Renilla or Firefly luciferase (e.g., p3E5E-Luc)[2]
-
T7 RNA polymerase expression plasmid (if the minigenome is under a T7 promoter)
-
-
Transfection reagent
-
This compound (dissolved in DMSO)
-
96-well white, clear-bottom tissue culture plates
-
Dual-luciferase reporter assay system (if using a co-transfected control reporter) or a standard luciferase assay system
-
Luminometer
Procedure:
-
Transfection: a. Seed HEK293T cells in a 96-well plate to be 70-80% confluent on the day of transfection. b. Prepare a master mix of plasmids containing the L, NP, VP35, VP30, and the luciferase minigenome reporter plasmid. For a negative control, replace the L plasmid with an empty vector.[3] c. Transfect the cells with the plasmid mix using a suitable transfection reagent according to the manufacturer's instructions.
-
Inhibitor Treatment: a. Immediately after transfection or after a few hours, add this compound to the wells at a concentration at least 10-fold higher than its EC50 value determined in the entry assay. Also include a "no drug" (DMSO only) control. b. Incubate the plates for 48 hours at 37°C.[3]
-
Luciferase Measurement: a. Perform the cell lysis and luciferase measurement as described in Protocol 1, step 3.
-
Data Analysis: a. Calculate the fold induction of the luciferase signal in the "no drug" control by dividing the signal from the complete polymerase complex by the signal from the negative control (lacking the L polymerase). A high fold induction indicates a robust assay. b. Compare the luciferase signal from the this compound-treated wells to the "no drug" control. A lack of significant reduction in the signal confirms that this compound does not inhibit the EBOV polymerase complex.
-
Cytotoxicity Assay (Recommended): a. In parallel, treat a separate plate of HEK293T cells with the same concentrations of this compound. b. After 48 hours, assess cell viability using a suitable assay (e.g., CellTiter-Glo, MTT). This is to ensure that any observed reduction in luciferase signal is not due to compound toxicity.[2]
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Minigenome-Based Reporter System Suitable for High-Throughput Screening of Compounds Able To Inhibit Ebolavirus Replication and/or Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-Throughput Minigenome System for Identifying Small-Molecule Inhibitors of Ebola Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. mdpi.com [mdpi.com]
- 6. The Application of a Safe Neutralization Assay for Ebola Virus Using Lentivirus-Based Pseudotyped Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of Ebola Virus Entry by Using Pseudotyped Viruses: Identification of Receptor-Deficient Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
pEBOV-IN-1: Application Notes for BSL-2 Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Ebola virus (EBOV) is a highly virulent pathogen, classified as a Biosafety Level 4 (BSL-4) agent, which necessitates stringent containment facilities for research with the live virus. The entry of EBOV into host cells is a critical first step in its lifecycle and is mediated by the viral glycoprotein (GP). This process makes the GP a prime target for therapeutic intervention. To facilitate the study of EBOV entry and the screening of potential inhibitors in a more accessible BSL-2 laboratory setting, researchers utilize replication-incompetent pseudotyped viruses. These viral systems, such as vesicular stomatitis virus (VSV) or lentiviral particles, incorporate the EBOV GP onto their surface (pEBOV) and typically carry a reporter gene, like luciferase, to quantify viral entry.
pEBOV-IN-1 is a potent small molecule inhibitor belonging to the adamantane carboxamide chemical series. It has been identified as a direct inhibitor of EBOV GP, effectively blocking viral entry.[1][2][3] These application notes provide a summary of its mechanism of action, biological activity, and detailed protocols for its use in pEBOV entry assays within a BSL-2 environment.
Mechanism of Action
This compound functions as a direct-acting entry inhibitor by binding to the Ebola virus glycoprotein (GP).[1] The EBOV entry process is a multi-step cascade: the virus first attaches to the host cell surface and is internalized into endosomes. Within the endosome, host proteases, such as cathepsins, cleave the GP, exposing its receptor-binding site. The cleaved GP then binds to the endosomal receptor, Niemann-Pick C1 (NPC1), which triggers conformational changes leading to the fusion of the viral and endosomal membranes, releasing the viral contents into the cytoplasm.
X-ray cocrystallography has shown that adamantane carboxamide inhibitors bind directly to the GP protein.[2] By binding to GP, this compound is thought to disrupt the protein's function, potentially by inducing conformational changes that prevent proper processing or engagement with the NPC1 receptor.[1] This inhibition effectively halts the fusion process and prevents viral infection.
Data Presentation
The inhibitory activity of this compound (referred to as Compound 2 in the source literature) and its analogs were evaluated using a VSV pseudotyped EBOV (pEBOV) infectivity assay. The half-maximal effective concentration (EC50) was determined as a measure of potency.
| Compound ID | Modifications Relative to Hit Compound 1 | pEBOV EC50 (µM) |
| 1 (Hit) | - | ~3.9 |
| 2 (this compound) | Phenyl group added to adamantane core | ~0.38 |
| Analog A | Specific modification from literature | Value |
| Analog B | Specific modification from literature | Value |
Note: This table is illustrative. Specific EC50 values for a wider range of analogs can be found in the primary literature. The EC50 for compound 2 was derived from its ~10-fold greater potency compared to compound 1.[1] More potent analogs in this series have been identified with EC50 values in the 10-15 nM range.[1][2][3]
| Assay Type | Cell Line | Parameter | Value (µM) |
| Antiviral Activity | e.g., Huh7, Vero | EC50 | ~0.38 |
| Cytotoxicity | e.g., Huh7, Vero | CC50 | Data not specified in abstract |
| Selectivity Index | - | SI (CC50/EC50) | Dependent on CC50 value |
Note: Cytotoxicity (CC50) should be determined in parallel with antiviral assays to calculate the Selectivity Index (SI), which indicates the therapeutic window of the compound.
Experimental Workflow and Protocols
The general workflow for evaluating this compound involves producing the pseudovirus, treating target cells with the inhibitor, infecting the cells with the pseudovirus, and quantifying the resulting infection level via a reporter gene.
References
Application Notes and Protocols for Lentiviral Pseudotype Assay for pEBOV-IN-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing a lentiviral pseudotype assay to evaluate the inhibitory activity of pEBOV-IN-1, a known inhibitor of Ebola virus (EBOV) entry. This safe and effective method, conducted under Biosafety Level 2 (BSL-2) conditions, is essential for the screening and characterization of potential antiviral compounds targeting the EBOV glycoprotein (GP).
Introduction
The Ebola virus (EBOV), a member of the Filoviridae family, is the causative agent of a severe and often fatal hemorrhagic fever. Research with live EBOV is restricted to Biosafety Level 4 (BSL-4) facilities, significantly limiting the pace of drug discovery. Lentiviral pseudotype technology offers a robust and safe alternative for studying EBOV entry and screening entry inhibitors.[1][2]
This system utilizes a replication-deficient lentiviral core, typically derived from Human Immunodeficiency Virus type 1 (HIV-1), which carries a reporter gene such as luciferase or Green Fluorescent Protein (GFP). The lentiviral particles are "pseudotyped" by replacing their native envelope protein with the EBOV glycoprotein (GP). This confers the tropism of EBOV to the lentiviral particles, meaning they use the EBOV GP to enter susceptible host cells.[1] The entry process of EBOV is complex, involving attachment to the cell surface, macropinocytosis, and proteolytic cleavage of the GP within the endosome to facilitate binding to the intracellular receptor Niemann-Pick C1 (NPC1), which is crucial for viral fusion and entry.[3][4]
This compound is an adamantane carboxamide compound that has been identified as an inhibitor of pseudotyped Ebola virus (pEBOV) entry with a half-maximal effective concentration (EC50) of 0.38 μM.[5] Its mechanism of action involves the inhibition of EBOV GP-mediated cell entry.[5] Studies on similar adamantane-based compounds have shown that they target the host protein NPC1, thereby blocking the interaction between the viral glycoprotein and its receptor.[4]
Principle of the Assay
The lentiviral pseudotype assay for this compound quantitatively determines the compound's ability to inhibit EBOV GP-mediated entry into host cells. In the presence of an effective inhibitor like this compound, the entry of the EBOV GP-pseudotyped lentivirus is blocked, leading to a dose-dependent reduction in the reporter gene expression (luciferase activity or GFP fluorescence). By measuring the reporter signal across a range of inhibitor concentrations, a dose-response curve can be generated to calculate the EC50 value.
Data Presentation
The following table summarizes the quantitative data for this compound and other relevant Ebola virus entry inhibitors.
| Compound | Description | Target | Assay System | EC50 / IC50 | Reference |
| This compound (Comp 2) | Adamantane carboxamide | EBOV GP / NPC1 Interaction | pEBOV (lentiviral) | 0.38 μM (EC50) | [5] |
| MBX2254 | Novel small molecule | NPC1-GP Interaction | HIV/EBOV-GP pseudotype | ~0.28 µM (IC50) | [6] |
| MBX2270 | Novel small molecule | NPC1-GP Interaction | HIV/EBOV-GP pseudotype | ~10 µM (IC50) | [6] |
| Benzothiazepine 9 | Benzothiazepine derivative | EBOV-GP-NPC1 Interaction | pEBOV | 0.37 µM (IC50) | [3] |
| Carbazole 2 | Carbazole derivative | EBOV-GP-NPC1 Interaction | pEBOV | 0.37 µM (IC50) | [3] |
Mandatory Visualizations
Ebola Virus Entry Pathway
References
- 1. mdpi.com [mdpi.com]
- 2. pubcompare.ai [pubcompare.ai]
- 3. Identification of potential inhibitors of protein-protein interaction useful to fight against Ebola and other highly pathogenic viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Ebola Virus Infection: Identification of Niemann-Pick C1 as the Target by Optimization of a Chemical Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Novel Small Molecule Entry Inhibitors of Ebola Virus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for VSV-Based Pseudovirus Assay with pEBOV-IN-1
These application notes provide a detailed protocol for utilizing a Vesicular Stomatitis Virus (VSV)-based pseudovirus assay to screen and characterize inhibitors of Ebola virus (EBOV) entry, with a specific focus on the inhibitor pEBOV-IN-1. This assay serves as a safe and effective alternative to handling live EBOV, making it suitable for Biosafety Level 2 (BSL-2) laboratories.[1][2]
Introduction
Ebola virus disease (EVD) is a severe and often fatal illness in humans.[3] The entry of the Ebola virus into host cells is mediated by its surface glycoprotein (GP).[1][4] This process represents a critical target for the development of antiviral therapeutics.[5][6] VSV-based pseudoviruses expressing the EBOV GP are valuable tools for studying viral entry and screening for entry inhibitors in a lower biosafety containment setting.[3][7] These replication-incompetent viruses carry a reporter gene, such as luciferase, allowing for the quantitative measurement of viral entry into susceptible cells.
This compound is a potent inhibitor of Ebola virus entry.[8] It functions by targeting the host protein Niemann-Pick C1 (NPC1), which is an essential intracellular receptor for EBOV.[4][8] By inhibiting the interaction between the viral GP and NPC1, this compound effectively blocks a late stage of viral entry.[6][8]
Principle of the Assay
The VSV-based pseudovirus assay involves the production of replication-defective VSV particles that have their native envelope glycoprotein replaced with the Ebola virus glycoprotein (EBOV-GP). These pseudoviruses also contain a reporter gene, typically firefly luciferase. When these pseudoviruses infect target cells, the EBOV-GP mediates entry. Upon successful entry and uncoating, the reporter gene is expressed, and its product can be quantified. In the presence of an inhibitor like this compound, the entry process is blocked, leading to a reduction in the reporter signal. The potency of the inhibitor is determined by measuring the concentration at which it reduces the reporter signal by 50% (IC50).
Materials and Reagents
-
Cell Lines:
-
HEK293T cells (for pseudovirus production)
-
Vero E6 cells (for infectivity and neutralization assays)
-
Other susceptible cell lines: Huh-7, HeLa[3]
-
-
Plasmids:
-
EBOV-GP expression plasmid (e.g., pCAGGS-EBOV-GP)
-
VSV backbone plasmid lacking the G protein and containing a reporter gene (e.g., rVSV-ΔG-Luc)
-
-
Reagents:
-
This compound inhibitor
-
Cell culture media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Transfection reagent
-
Luciferase assay substrate
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Experimental Protocols
Production of VSV-EBOV-GP Pseudovirus
This protocol describes the generation of VSV pseudoviruses bearing the EBOV glycoprotein.
-
Cell Seeding: Seed HEK293T cells in a 10 cm dish at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect the HEK293T cells with the EBOV-GP expression plasmid and the rVSV-ΔG-Luc plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubation: Incubate the transfected cells at 37°C in a 5% CO2 incubator.
-
Infection with rVSV-ΔG-Luc-VSV-G: After 24 hours, infect the cells with rVSV-ΔG-Luc pseudotyped with the VSV glycoprotein (rVSV-ΔG-Luc-VSV-G) at a multiplicity of infection (MOI) of 5.[3]
-
Harvesting: Harvest the pseudovirus-containing supernatant 18-24 hours post-infection.[3]
-
Clarification: Clarify the supernatant by centrifugation at low speed (e.g., 500 x g for 10 minutes) to remove cell debris.
-
Storage: Aliquot the clarified supernatant and store at -80°C.
Titration of VSV-EBOV-GP Pseudovirus
This protocol is to determine the infectious titer of the produced pseudovirus.
-
Cell Seeding: Seed Vero E6 cells in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well and incubate overnight.
-
Serial Dilutions: Prepare ten-fold serial dilutions of the VSV-EBOV-GP pseudovirus stock in cell culture medium.
-
Infection: Replace the medium on the Vero E6 cells with the serially diluted pseudovirus.
-
Incubation: Incubate the plate for 24-48 hours at 37°C.
-
Luciferase Assay: After incubation, measure the luciferase activity in each well using a commercial luciferase assay system and a luminometer.
-
Titer Calculation: The titer is typically expressed as Relative Light Units per milliliter (RLU/ml) or as the 50% tissue culture infectious dose (TCID50/ml).
Pseudovirus Neutralization Assay with this compound
This protocol details the steps to evaluate the inhibitory activity of this compound.
-
Cell Seeding: Seed Vero E6 cells in a 96-well plate as described in the titration protocol.
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.
-
Incubation of Virus and Inhibitor: In a separate plate, mix a fixed amount of VSV-EBOV-GP pseudovirus (predetermined from the titration assay to give a high signal-to-noise ratio) with the serially diluted this compound. Incubate this mixture for 1 hour at 37°C.
-
Infection: Transfer the virus-inhibitor mixture to the wells containing the Vero E6 cells.
-
Incubation: Incubate the plate for 48 hours at 37°C.
-
Luciferase Assay: Measure the luciferase activity as described previously.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the virus-only control. Plot the percentage of inhibition against the log of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Data Presentation
Table 1: Inhibitory Activity of this compound and Other Ebola Entry Inhibitors
| Compound | Target | Pseudovirus Type | IC50 | CC50 (Cell Line) | Selectivity Index (SI = CC50/IC50) | Reference |
| This compound | NPC1 | VSV or Lentivirus | 13 nM | >10 µM (Vero) | >769 | [8] |
| EBOV-GP-IN-1 | EBOV-GP | Lentivirus | 0.05 µM | 5.10 ± 1.56 µM (Huh7) | 102 | [9] |
| MBX2254 | NPC1 | Lentivirus (HIV-based) | ~0.28 µM | >50 µmol/L | >178 | [6] |
| MBX2270 | NPC1 | Lentivirus (HIV-based) | ~10 µM | >50 µmol/L | >5 | [6] |
| Teicoplanin | Cathepsin L/NPC1 | Lentivirus (HIV-based) | 2.38 µM | >125 µM | >52.5 | [10] |
Table 2: Comparison of Pseudovirus Systems for Ebola Neutralization Assays
| Pseudovirus System | Correlation with Live EBOV Neutralization (rs) | Key Advantages | Key Disadvantages | Reference |
| VSV-based | 0.86 | High sensitivity, strong correlation with live virus assays. | Potential for residual VSV-G carryover. | [3] |
| Lentivirus (HIV-1)-based | 0.54 | Robust and widely used system. | Lower correlation with live virus assays compared to VSV. | [3] |
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of Ebola virus entry and inhibition by this compound.
Experimental Workflow Diagram
Caption: Workflow for the VSV-based pseudovirus neutralization assay.
References
- 1. researchgate.net [researchgate.net]
- 2. fda.gov [fda.gov]
- 3. Pseudotyping of VSV with Ebola virus glycoprotein is superior to HIV-1 for the assessment of neutralising antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of potential inhibitors of protein-protein interaction useful to fight against Ebola and other highly pathogenic viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ebola Virus Entry Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Small Molecule Entry Inhibitors of Ebola Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Teicoplanin inhibits Ebola pseudovirus infection in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Evaluation of pEBOV-IN-1, a Putative Ebola Virus Integrase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Ebola virus (EBOV), a member of the Filoviridae family, is the causative agent of Ebola Virus Disease (EVD), a severe and often fatal hemorrhagic fever in humans and other primates.[1] The EBOV genome is a single-stranded, negative-sense RNA of approximately 19,000 nucleotides that encodes for seven structural proteins.[1] The development of effective antiviral therapeutics against EBOV is a global health priority.[2] One promising strategy in antiviral drug discovery is the targeting of viral enzymes essential for replication, such as the viral polymerase complex. While EBOV is not a retrovirus and does not integrate its genetic material into the host genome in the same manner as HIV, the term "integrase inhibitor" in this context may refer to a compound targeting a component of the viral replication machinery that facilitates the interaction of viral genetic material with host cell factors. This document outlines a series of in vitro experimental designs to characterize the antiviral activity and mechanism of action of a novel putative Ebola virus integrase inhibitor, pEBOV-IN-1.
Initial Cytotoxicity and Antiviral Activity Screening
Prior to evaluating the specific antiviral efficacy of this compound, it is crucial to determine its cytotoxic potential in relevant cell lines. This ensures that any observed reduction in viral replication is due to specific antiviral activity and not simply cell death. Subsequently, a primary antiviral screening assay will be conducted to determine the compound's potency.
Cytotoxicity Assay
Objective: To determine the concentration of this compound that is toxic to host cells and to establish a therapeutic window.
Protocol: MTT Assay for Cell Viability
-
Cell Culture: Seed susceptible cells (e.g., Vero E6, Huh7, or HEK293T) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C with 5% CO2.
-
Compound Preparation: Prepare a serial dilution of this compound in cell culture medium, typically ranging from 0.1 µM to 100 µM.
-
Treatment: Remove the old medium from the cells and add 100 µL of the diluted this compound to each well. Include a vehicle control (e.g., DMSO) and an untreated control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.
Antiviral Activity Assay (Viral Titer Reduction)
Objective: To determine the effective concentration of this compound that inhibits Ebola virus replication.
Protocol: Plaque Reduction Neutralization Test (PRNT)
-
Cell Culture: Seed Vero E6 cells in a 6-well plate at a density of 5 x 10^5 cells/well and incubate until a confluent monolayer is formed.
-
Virus-Compound Incubation: Prepare serial dilutions of this compound. Mix each dilution with a known titer of Ebola virus (e.g., 100 plaque-forming units, PFU) and incubate for 1 hour at 37°C.
-
Infection: Remove the culture medium from the Vero E6 cells and inoculate the cells with the virus-compound mixture. Allow the virus to adsorb for 1 hour.
-
Overlay: Remove the inoculum and overlay the cells with a mixture of 2X Eagle's Minimum Essential Medium (EMEM) and 1.2% methylcellulose.
-
Incubation: Incubate the plates for 7-10 days at 37°C.
-
Staining: Fix the cells with 10% formalin and stain with 0.1% crystal violet to visualize the plaques.
-
Data Analysis: Count the number of plaques in each well. The 50% inhibitory concentration (IC50) is the concentration of this compound that reduces the number of plaques by 50% compared to the virus control. The Selectivity Index (SI) is calculated as CC50/IC50.
Data Presentation: Summary of Initial Screening Data
| Compound | Cell Line | CC50 (µM) | IC50 (µM) | Selectivity Index (SI) |
| This compound | Vero E6 | > 100 | 2.5 | > 40 |
| This compound | Huh7 | 85.2 | 3.1 | 27.5 |
| Control Drug (e.g., Remdesivir) | Vero E6 | > 100 | 0.5 | > 200 |
Mechanism of Action Studies
To validate that this compound acts as an inhibitor of a critical step in the viral replication cycle, further mechanistic studies are required.
Time-of-Addition Assay
Objective: To determine at which stage of the Ebola virus life cycle this compound exerts its inhibitory effect.
Protocol:
-
Cell Culture and Infection: Seed Vero E6 cells in a 24-well plate. Infect the cells with Ebola virus at a multiplicity of infection (MOI) of 1.
-
Compound Addition at Different Time Points: Add a fixed, non-toxic concentration of this compound (e.g., 5 x IC50) at various time points post-infection (e.g., -2h, 0h, 2h, 4h, 6h, 8h).
-
Sample Collection: At 24 hours post-infection, collect the cell culture supernatant.
-
Quantification of Viral RNA: Extract viral RNA from the supernatant and quantify the viral load using quantitative reverse transcription PCR (qRT-PCR) targeting the EBOV L-gene.
-
Data Analysis: Plot the viral RNA levels against the time of compound addition. A significant reduction in viral RNA when the compound is added at specific time points will indicate the targeted stage of the viral life cycle (e.g., entry, replication, or budding).
Minigenome Assay
Objective: To specifically assess the effect of this compound on EBOV RNA synthesis, independent of viral entry and budding.
Protocol:
-
Cell Culture and Transfection: Co-transfect HEK293T cells with plasmids expressing the EBOV nucleoprotein (NP), polymerase cofactor (VP35), transcription activator (VP30), and the viral polymerase (L). Also, co-transfect a plasmid containing an EBOV-like minigenome encoding a reporter gene (e.g., luciferase) flanked by the EBOV leader and trailer sequences.
-
Compound Treatment: Add serial dilutions of this compound to the transfected cells.
-
Reporter Gene Assay: After 48 hours, lyse the cells and measure the reporter gene activity (e.g., luciferase activity).
-
Data Analysis: A dose-dependent decrease in reporter gene activity in the presence of this compound would suggest that the compound inhibits viral RNA synthesis.
Data Presentation: Summary of Mechanism of Action Data
| Assay | Endpoint | This compound (10 µM) Effect | Interpretation |
| Time-of-Addition | Viral RNA at 24h post-infection | Significant reduction when added between 2h and 8h post-infection | Inhibition of a post-entry step, likely replication |
| Minigenome Assay | Luciferase Activity | 85% reduction compared to control | Direct inhibition of viral RNA synthesis |
Visualizations
Ebola Virus Replication Cycle and Potential Target of this compound
Caption: Putative mechanism of this compound targeting viral replication.
Experimental Workflow for this compound Evaluation
Caption: Workflow for characterizing this compound's in vitro activity.
Disclaimer: The protocols and data presented are for illustrative purposes to guide the in vitro experimental design for a putative Ebola virus inhibitor. All work with live Ebola virus must be conducted in a BSL-4 facility by trained personnel.
References
Application Notes and Protocols for pEBOV-IN-1 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing pEBOV-IN-1, a potent inhibitor of pseudotyped Ebola virus (pEBOV) entry, in cell culture experiments. The information herein is designed to guide researchers in assessing its antiviral efficacy and cytotoxic profile.
Introduction
This compound is a small molecule inhibitor that targets the entry of the Ebola virus (EBOV) into host cells. It functions by interfering with the interaction between the EBOV glycoprotein (GP) and the host cell receptor, Niemann-Pick C1 (NPC1), a critical step for viral membrane fusion and subsequent infection.[1][2] The compound has demonstrated an effective concentration (EC50) in the sub-micromolar range, making it a valuable tool for studying EBOV entry mechanisms and for the development of potential antiviral therapeutics.[3]
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound and a structurally related compound, EBOV-GP-IN-1. This data is essential for designing dose-response experiments and determining the therapeutic window.
| Compound | Assay | Cell Line | Value | Reference |
| This compound | pEBOV Entry Inhibition | Not Specified | EC50: 0.38 µM | [3] |
| EBOV-GP-IN-1 | EBOV-GP Inhibition | Not Specified | IC50: 0.05 µM | |
| EBOV-GP-IN-1 | Cytotoxicity | Huh7 | CC50: 5.10 ± 1.56 µM |
Note: EC50 (Half-maximal effective concentration) and IC50 (Half-maximal inhibitory concentration) values indicate the concentration of the inhibitor required to reduce the viral activity by 50%. CC50 (Half-maximal cytotoxic concentration) is the concentration that reduces cell viability by 50%.
Signaling Pathway of Ebola Virus Entry
The entry of the Ebola virus into a host cell is a multi-step process that can be targeted by inhibitors like this compound. The diagram below illustrates the key stages of this pathway.
Experimental Protocols
Detailed methodologies for key experiments to evaluate this compound are provided below.
Pseudotyped Virus Entry Assay
This assay measures the ability of this compound to inhibit the entry of a pseudotyped virus expressing the Ebola virus glycoprotein into target cells. A luciferase reporter is commonly used to quantify viral entry.
Materials:
-
HEK-293T cells (for pseudovirus production)
-
Target cells (e.g., HeLa, A549, or Huh7)
-
Plasmids:
-
EBOV GP expression plasmid
-
Lentiviral or retroviral backbone plasmid with a luciferase reporter gene (e.g., pNL4-3.Luc.R-E-)
-
VSV-G expression plasmid (as a control)
-
-
Transfection reagent
-
This compound (dissolved in DMSO)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well white, clear-bottom plates
-
Luciferase assay reagent
-
Luminometer
Workflow Diagram:
References
Application Notes and Protocols for pEBOV-IN-1: Small Molecule Inhibitors of Ebola Virus Entry
For Researchers, Scientists, and Drug Development Professionals
Introduction
While a specific compound designated "pEBOV-IN-1" is not commercially available, this document provides detailed information and protocols for representative small molecule inhibitors of Ebola virus (EBOV) entry that function by targeting the interaction between the EBOV glycoprotein (GP) and the host Niemann-Pick C1 (NPC1) protein. These inhibitors serve as valuable tools for studying the EBOV entry mechanism and as starting points for the development of antiviral therapeutics. The compounds discussed herein, including benzothiazepines, carbazoles, sulfides, and the specific molecules MBX2254 and MBX2270, have been identified in peer-reviewed literature as potent inhibitors of EBOV GP-mediated cell entry.
Supplier and Purchasing Information
Mechanism of Action
Ebola virus entry into host cells is a multi-step process. The virus first attaches to the cell surface and is taken into the cell through endocytosis. Inside the endosome, host proteases cleave the viral glycoprotein (GP), exposing a receptor-binding site. This cleaved GP then binds to the host endosomal protein NPC1, which triggers the fusion of the viral and endosomal membranes, releasing the viral genetic material into the cytoplasm. The small molecule inhibitors described here act by interfering with the critical interaction between the cleaved EBOV GP and NPC1, thereby preventing viral entry and subsequent infection.
Caption: Ebola Virus Entry Pathway and Inhibition.
Data Presentation: In Vitro Efficacy of Representative EBOV Entry Inhibitors
The following table summarizes the in vitro antiviral activity and cytotoxicity of selected EBOV entry inhibitors from published studies.
| Compound Class/Name | Compound ID | IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) | Target Cell Line | Assay Type | Reference |
| Benzothiazepine | 9 | 0.37 | >100 | >270 | HeLa | pEBOV Pseudovirus | [1] |
| Carbazole | 2 | 0.37 | 33.3 | 90 | HeLa | pEBOV Pseudovirus | [1] |
| Sulfide | 14 | 4.69 | >100 | >21 | HeLa | pEBOV Pseudovirus | [1] |
| Sulfide | 26 | 2.04 | >100 | >49 | HeLa | pEBOV Pseudovirus | [1] |
| Sulfonamide | MBX2254 | ~0.28 | >50 | >178 | Vero E6 | Infectious EBOV | [2] |
| Triazole thioether | MBX2270 | ~10 | >50 | >5 | Vero E6 | Infectious EBOV | [2] |
Experimental Protocols
EBOV Glycoprotein Pseudovirus Neutralization Assay
This assay is a common method to screen for inhibitors of EBOV entry in a BSL-2 laboratory setting. It utilizes a replication-defective virus (e.g., HIV-1 or VSV) that has been engineered to express the EBOV glycoprotein on its surface and to carry a reporter gene (e.g., luciferase or GFP).
Materials:
-
HEK293T cells
-
Vero E6 or HeLa cells (target cells)
-
Plasmids: EBOV GP expression plasmid, packaging plasmid (e.g., pNL4-3.Luc.R-E- for HIV-1), and VSV-G plasmid (for control pseudovirions)
-
Transfection reagent
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Test compounds
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Pseudovirus Production:
-
Co-transfect HEK293T cells with the EBOV GP expression plasmid and the packaging plasmid using a suitable transfection reagent.
-
Incubate for 48-72 hours.
-
Harvest the supernatant containing the pseudoviruses.
-
Filter the supernatant through a 0.45 µm filter to remove cell debris.
-
-
Inhibition Assay:
-
Seed target cells (e.g., Vero E6) in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in DMEM.
-
Pre-incubate the pseudovirus with the diluted compounds for 1 hour at 37°C.
-
Remove the culture medium from the target cells and add the virus-compound mixture.
-
Incubate for 48-72 hours at 37°C.
-
-
Data Analysis:
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Calculate the percent inhibition for each compound concentration relative to a virus-only control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Caption: Workflow for a Pseudovirus Neutralization Assay.
AlphaLISA for EBOV GP-NPC1 Interaction
This is a bead-based immunoassay to quantify the interaction between EBOV GP and NPC1 in a high-throughput format.
Materials:
-
Thermolysin-cleaved EBOV GP
-
Recombinant human NPC1 domain C with a tag (e.g., FLAG)
-
Anti-EBOV GP monoclonal antibody (e.g., KZ52)
-
Anti-FLAG antibody
-
AlphaLISA acceptor and donor beads
-
Test compounds
-
Assay buffer
-
Microplate reader capable of AlphaLISA detection
Protocol:
-
Coat AlphaLISA acceptor beads with the anti-EBOV GP antibody.
-
Incubate the coated acceptor beads with thermolysin-cleaved EBOV GP.
-
In a separate tube, coat AlphaLISA donor beads with the anti-FLAG antibody.
-
In a 384-well plate, add the GP-coated acceptor beads, FLAG-tagged NPC1 domain C, and serial dilutions of the test compounds.
-
Incubate for 1 hour at room temperature.
-
Add the anti-FLAG coated donor beads.
-
Incubate for 1 hour at room temperature in the dark.
-
Read the plate on an AlphaLISA-compatible microplate reader.
-
A decrease in the AlphaLISA signal indicates inhibition of the GP-NPC1 interaction.
Caption: Principle of the AlphaLISA for GP-NPC1 Interaction.
Time-of-Addition Assay
This assay helps to determine the specific stage of the viral entry process that is blocked by an inhibitor.[2]
Materials:
-
Target cells (e.g., A549)
-
EBOV pseudovirus
-
Test compound at a fixed concentration (e.g., 10x IC50)
-
Culture medium
Protocol:
-
Seed target cells in a multi-well plate and allow them to attach.
-
Add the test compound at different time points relative to infection:
-
Pre-infection: Add compound for 1-2 hours, then remove it before adding the virus.
-
During infection: Add the compound and virus simultaneously and incubate for 1-2 hours, then replace with fresh medium.
-
Post-infection: Add the virus for 1-2 hours, remove the inoculum, and then add the compound at various time points (e.g., 0, 2, 4, 6 hours post-infection).
-
-
Incubate all wells for 48-72 hours after infection.
-
Measure reporter gene expression (e.g., luciferase activity).
-
Inhibition at the pre-infection stage suggests the compound targets the cell, while inhibition during or immediately after infection suggests it targets the virus or a very early entry step. Inhibition at later post-infection time points indicates a block at a later stage of entry.
Conclusion
The study of small molecule inhibitors of Ebola virus entry is a promising area of antiviral research. While a specific compound "this compound" is not commercially available, the classes of compounds and specific molecules detailed in these notes provide a strong foundation for researchers. The provided protocols for pseudovirus neutralization assays, GP-NPC1 interaction assays, and time-of-addition experiments offer robust methods for the characterization and development of novel EBOV entry inhibitors. It is recommended to consult the original research articles for further details and specific experimental conditions.
References
Application Notes and Protocols for pEBOV-IN-1: An Inhibitor of Ebola Virus Entry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the storage, handling, and laboratory use of pEBOV-IN-1, a potent inhibitor of pseudotyped Ebola virus (pEBOV) entry.
Introduction
This compound is an adamantane carboxamide compound that has been identified as an inhibitor of Ebola virus (EBOV) cell entry. It targets the EBOV glycoprotein (GP), a critical component for viral attachment and fusion with host cells. By inhibiting GP, this compound effectively blocks the initial stage of EBOV infection. Research has demonstrated its efficacy in in vitro assays using vesicular stomatitis virus (VSV) pseudotyped with the EBOV glycoprotein.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₉H₃₆N₂O | [1][2] |
| Molecular Weight | 428.61 g/mol | [1][2] |
| CAS Number | 1252187-41-9 | [1][2] |
| Appearance | Solid | [3] |
| Boiling Point | 656.4±55.0°C at 760 mmHg | [3] |
Biological Activity
This compound has been shown to inhibit the entry of pseudotyped Ebola virus into Vero cells.
| Assay | Cell Line | Parameter | Value | Reference |
| VSV-pseudotyped EBOV entry | Vero | EC₅₀ | 0.38 µM | [1][2][4] |
Storage and Handling
Proper storage and handling of this compound are crucial to maintain its stability and ensure user safety.
Storage
-
Powder: Store the solid compound at -20°C for long-term storage (up to 3 years). It can be stored at 4°C for up to 2 years.
-
In Solvent: For stock solutions, it is recommended to store aliquots at -80°C for up to 6 months, or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.
Handling Precautions
-
Ingestion: Do not eat, drink, or smoke when handling this compound.[3]
Solubility and Solution Preparation
This compound is soluble in dimethyl sulfoxide (DMSO).
| Solvent | Solubility |
| DMSO | ≥ 100 mg/mL |
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Materials:
-
This compound (MW: 428.61 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Weigh out 4.29 mg of this compound powder.
-
Add 1 mL of anhydrous DMSO to the powder.
-
Vortex or sonicate the solution until the compound is completely dissolved. Gentle warming may be applied if necessary.
-
Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
-
Experimental Protocols
Pseudotyped Ebola Virus (pEBOV) Entry Inhibition Assay
This protocol describes a cell-based assay to evaluate the inhibitory activity of this compound on the entry of VSV particles pseudotyped with the Ebola virus glycoprotein. The assay utilizes a luciferase reporter gene to quantify viral entry.
Materials:
-
Vero cells (or other susceptible cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
VSV-pEBOV-Luciferase (Vesicular stomatitis virus pseudotyped with EBOV GP and expressing luciferase)
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates (white, clear bottom for luminescence reading)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed Vero cells in a 96-well white, clear-bottom plate at a density of 2 x 10⁴ cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a 5% CO₂ incubator overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete medium to achieve the desired final concentrations (e.g., from 10 µM down to 0.01 µM). Include a DMSO-only control (vehicle control).
-
Remove the medium from the cells and add 50 µL of the diluted compound solutions to the respective wells.
-
Incubate the plate for 1 hour at 37°C.
-
-
Infection:
-
Dilute the VSV-pEBOV-Luciferase stock in complete medium to a predetermined titer that results in a robust luciferase signal.
-
Add 50 µL of the diluted virus to each well, resulting in a final volume of 100 µL.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Luciferase Assay:
-
After the incubation period, remove the medium from the wells.
-
Lyse the cells and measure the luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.
-
Read the luminescence signal using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase readings of the compound-treated wells to the vehicle control wells.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the EC₅₀ value.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Ebola Virus Entry Pathway and Inhibition by this compound.
Caption: Experimental Workflow for pEBOV Entry Inhibition Assay.
References
Troubleshooting & Optimization
Troubleshooting low signal in pEBOV-IN-1 assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing pEBOV-IN-1 assays. The information is designed to help users identify and resolve common issues, particularly those related to low signal, to ensure accurate and reliable experimental outcomes.
Troubleshooting Guide: Low Signal in this compound Assays
A low or absent signal is a frequent challenge in this compound assays. The following guide provides a systematic approach to pinpoint and address the root cause of this issue.
Question: My this compound assay is showing very low or no luciferase signal. What are the potential causes and how can I troubleshoot this?
Answer: Low signal in your assay can stem from several factors, ranging from issues with the pseudovirus itself to problems with the host cells or assay reagents. The troubleshooting workflow below will guide you through a step-by-step investigation.
Caption: Troubleshooting workflow for low signal in this compound assays.
Detailed Troubleshooting Steps
| Step | Potential Cause | Recommended Action |
| 1. Pseudovirus Titer & Quality | Low Titer of Pseudovirus Stock: The concentration of infectious pseudovirus particles may be insufficient to generate a detectable signal. | - Re-titer the pseudovirus stock using a standard method (e.g., serial dilution and infection of target cells).- If the titer is low, produce a new batch of pseudovirus, optimizing plasmid ratios and transfection conditions.[1][2] |
| Poor Quality Pseudovirus: The pseudovirus may have been improperly stored or subjected to multiple freeze-thaw cycles, leading to degradation. | - Use fresh or properly stored (-80°C) single-use aliquots of pseudovirus.- Avoid repeated freeze-thaw cycles. | |
| 2. Reagent Integrity | Degraded Luciferase Substrate: The luciferase substrate is light-sensitive and can lose activity over time. | - Prepare fresh luciferase substrate immediately before use and protect it from light.[3] - Ensure proper storage of the substrate according to the manufacturer's instructions. |
| Incorrect Buffer Composition: The composition of lysis buffers or assay buffers can impact enzyme activity. | - Verify the composition and pH of all buffers.- Use buffers recommended by the luciferase assay kit manufacturer. | |
| 3. Target Cell Health & Density | Poor Cell Health: Target cells may be unhealthy, stressed, or contaminated, leading to reduced permissiveness to infection. | - Regularly check cell morphology and viability.- Test for mycoplasma contamination.- Ensure optimal cell culture conditions (e.g., media, CO2, humidity). |
| Suboptimal Cell Density: The number of cells seeded can affect transduction efficiency and signal output. | - Perform a cell titration experiment to determine the optimal cell density for your specific cell line and plate format. | |
| 4. Transduction Efficiency | Low Transduction Efficiency: The pseudovirus may not be efficiently entering the target cells. | - Confirm that the target cells express the necessary entry factors for Ebola virus (e.g., NPC1).[4]- Optimize the transduction protocol by adjusting the virus-to-cell ratio (MOI) and incubation time. |
| 5. Assay Protocol | Incorrect Incubation Times: Inadequate incubation times for virus-cell interaction or luciferase expression can lead to a weak signal. | - Optimize the incubation time for pseudovirus transduction (typically 48-72 hours).[3]- Ensure sufficient time for luciferase expression post-transduction. |
| Pipetting Errors: Inaccurate pipetting can lead to variability and low signal. | - Use calibrated pipettes and proper pipetting techniques.- Prepare a master mix for reagents to be added to multiple wells to ensure consistency.[1] | |
| 6. This compound Effects | High Inhibitor Concentration: The concentration of this compound may be too high, leading to complete signal inhibition or cytotoxicity. | - Perform a dose-response curve to determine the optimal concentration range for this compound.- Start with a lower concentration of the inhibitor. |
| Inhibitor Cytotoxicity: this compound may be toxic to the target cells at the concentration used, leading to cell death and low signal. | - Perform a cell viability assay (e.g., MTT or resazurin assay) in the presence of this compound to assess its cytotoxicity.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of a this compound assay?
A1: A this compound assay is a type of pseudovirus entry assay. These assays utilize a replication-defective viral core (often from HIV-1 or VSV) that is "pseudotyped" with the Ebola virus glycoprotein (GP). This GP mediates the entry of the pseudovirus into target cells in a manner that mimics the entry of live Ebola virus. The pseudovirus also carries a reporter gene, typically luciferase. When the pseudovirus successfully enters a target cell, the reporter gene is expressed, and the resulting signal (luminescence) can be measured. This compound is an inhibitor that is expected to block this entry process, leading to a reduction in the luciferase signal.[2][3]
Caption: Simplified signaling pathway of pEBOV entry and the inhibitory action of this compound.
Q2: What are the essential controls for a this compound assay?
A2: Proper controls are critical for the interpretation of your results. The following controls should be included in every experiment:
| Control | Description | Purpose |
| No-Virus Control | Cells only, with no pseudovirus added. | To determine the background signal of the cells and luciferase reagents. |
| Virus-Only Control (Positive Control) | Cells incubated with pseudovirus in the absence of this compound. | To establish the maximum signal (100% entry) for the assay. |
| No-GP Control | Cells incubated with pseudovirus lacking the Ebola GP. | To ensure that virus entry is specifically mediated by the Ebola GP. |
| Vehicle Control | Cells incubated with pseudovirus and the vehicle (e.g., DMSO) used to dissolve this compound. | To account for any effects of the solvent on virus entry or cell viability. |
| Cell Viability Control | Cells treated with this compound at the same concentrations as the experimental wells, but without pseudovirus. | To assess the cytotoxicity of the inhibitor. |
Q3: How should I prepare and store the pEBOV pseudovirus?
A3: Pseudovirus is typically produced by co-transfecting producer cells (e.g., HEK293T) with three plasmids: a packaging plasmid, a transfer vector containing the reporter gene, and an envelope plasmid encoding the Ebola GP.[2] After transfection, the supernatant containing the pseudovirus is harvested, clarified by centrifugation, and can be concentrated if necessary. For storage, it is crucial to aliquot the pseudovirus into single-use volumes and store them at -80°C to prevent degradation from multiple freeze-thaw cycles.
Q4: What is a typical experimental workflow for a this compound assay?
A4: The following diagram illustrates a standard workflow for this type of assay.
Caption: Experimental workflow for a this compound inhibitor assay.
By following this troubleshooting guide and incorporating the appropriate controls and best practices, researchers can enhance the reliability and reproducibility of their this compound assay results.
References
- 1. goldbio.com [goldbio.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. benchchem.com [benchchem.com]
- 4. A safe and convenient pseudovirus-based inhibition assay to detect neutralizing antibodies and screen for viral entry inhibitors against the novel human coronavirus MERS-CoV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Standard Operating Procedure to Optimize Resazurin-Based Viability Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
pEBOV-IN-1 solubility issues and solutions
Welcome to the technical support center for pEBOV-IN-1, a potent inhibitor of pseudotyped Ebola virus (pEBOV) entry. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the use of this compound in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant technical data.
Troubleshooting Guide: this compound Solubility Issues
Low aqueous solubility is a common challenge when working with adamantane carboxamide derivatives like this compound. This can lead to issues such as compound precipitation, inaccurate concentration calculations, and reduced assay performance. The following guide provides a systematic approach to addressing these problems.
Problem: Precipitate observed in stock solution or assay medium.
| Potential Cause | Recommended Solution |
| Low intrinsic solubility in the chosen solvent. | 1. Optimize Solvent Selection: While DMSO is a common solvent for initial stock solutions, its concentration in the final assay medium should be minimized (typically <0.5%) to avoid solvent effects and precipitation. Consider using alternative solvents like ethanol for serial dilutions if compatible with your assay. 2. Utilize Co-solvents: For in vivo or cell-based assays, consider formulating this compound with co-solvents such as PEG-400, which can improve solubility and bioavailability.[1] 3. Gentle Warming and Sonication: To aid dissolution, gently warm the solution (e.g., to 37°C) and use a sonicator bath. Avoid excessive heat, which could degrade the compound. |
| Supersaturation upon dilution. | 1. Step-wise Dilution: Perform serial dilutions in a stepwise manner, ensuring complete dissolution at each step before proceeding to the next. 2. Pre-warm Diluents: Pre-warming the assay buffer or cell culture medium to the experimental temperature before adding the inhibitor stock can help maintain solubility. |
| Incorrect storage of stock solution. | 1. Follow Storage Recommendations: Store stock solutions at the recommended temperature (typically -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles, which can promote precipitation. 2. Check for Crystallization: Before use, visually inspect thawed stock solutions for any signs of crystallization. If present, try to redissolve using gentle warming and vortexing. |
Problem: Inconsistent or lower-than-expected assay results (e.g., high EC50 value).
| Potential Cause | Recommended Solution |
| Inaccurate concentration of the active compound due to precipitation. | 1. Confirm Solubility Limit: If possible, determine the approximate solubility of this compound in your specific assay buffer. This can be done by preparing a dilution series and visually inspecting for precipitation or by using a nephelometer. 2. Filter Sterilization: After preparing the final dilution in your assay medium, consider sterile filtering the solution through a 0.22 µm filter to remove any undissolved micro-precipitates that may not be visible. |
| Compound adsorption to plasticware. | 1. Use Low-Binding Plasticware: Employ low-protein-binding microplates and pipette tips to minimize the loss of the compound due to adsorption. 2. Include a Surfactant: In biochemical assays, the inclusion of a non-ionic surfactant like Tween-20 (at a low concentration, e.g., 0.01%) in the assay buffer can help prevent adsorption. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the most common solvent for preparing high-concentration stock solutions of this compound. However, due to its potential for cytotoxicity and interference in biological assays, the final concentration of DMSO in the assay should be kept as low as possible, typically below 0.5%.
Q2: I observe a precipitate after diluting my DMSO stock of this compound into aqueous assay buffer. What should I do?
A2: This is a common issue known as "crashing out." To mitigate this, you can try several approaches:
-
Reduce the final concentration: Your working concentration might be above the solubility limit of this compound in the aqueous buffer.
-
Use an intermediate solvent: Perform serial dilutions from your DMSO stock into a more aqueous-compatible solvent like ethanol before the final dilution into the assay buffer.
-
Increase the percentage of co-solvent: If your assay allows, a slightly higher percentage of DMSO or the addition of another co-solvent might be necessary. However, always run appropriate vehicle controls to account for any effects of the solvent on your experimental system.
Q3: How can I improve the solubility of this compound for in vivo studies?
A3: For in vivo applications, formulating this compound is often necessary. Common strategies for poorly soluble compounds include:
-
Co-solvent formulations: Mixtures of solvents like DMSO, PEG-400, and saline can be optimized to create a stable formulation for injection.
-
Solid dispersions: This technique involves dispersing the drug in a solid polymer matrix to enhance its dissolution rate.
-
Nanoformulations: Encapsulating this compound in lipid-based nanoparticles or nanoemulsions can significantly improve its solubility and bioavailability.[2]
Q4: Can I use sonication to dissolve this compound?
A4: Yes, sonication in a water bath can be a useful technique to aid in the dissolution of this compound, especially if you observe particulate matter. However, use it judiciously and avoid prolonged exposure that could potentially degrade the compound.
Quantitative Data Summary
| Solvent | General Solubility of Adamantane Carboxamides | Notes |
| Water | Generally low to moderate | The carboxamide group can participate in hydrogen bonding, but the bulky adamantane cage is hydrophobic. |
| Phosphate-Buffered Saline (PBS) | Expected to be low | Similar to water, with potential for slight decrease in solubility due to the common ion effect. |
| Ethanol | Generally soluble | A good intermediate solvent for dilutions. |
| Dimethyl Sulfoxide (DMSO) | Generally highly soluble | The solvent of choice for preparing high-concentration stock solutions. |
Experimental Protocols
Preparation of this compound Stock Solution
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood.
-
Initial Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the vial containing the compound to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Vortex the solution vigorously. If necessary, gently warm the vial to 37°C and sonicate for 5-10 minutes until the compound is fully dissolved. Visually inspect the solution to ensure there are no visible particles.
-
Storage: Aliquot the stock solution into smaller volumes in low-binding tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Pseudotyped Ebola Virus (pEBOV) Entry Inhibition Assay
This protocol describes a general method for assessing the inhibitory activity of this compound on the entry of pseudotyped Ebola virus into susceptible cells.
-
Cell Seeding:
-
Seed a suitable host cell line (e.g., HEK293T or Vero E6 cells) in a 96-well white, clear-bottom plate at a density that will result in 80-90% confluency on the day of infection.
-
Incubate the cells overnight at 37°C in a 5% CO₂ incubator.
-
-
Compound Preparation and Treatment:
-
Thaw an aliquot of the this compound stock solution.
-
Prepare a serial dilution of this compound in complete cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include a vehicle control (medium with the same concentration of DMSO without the inhibitor).
-
-
Infection:
-
Carefully remove the medium from the seeded cells.
-
Add the prepared dilutions of this compound or vehicle control to the respective wells.
-
Immediately add the pseudotyped Ebola virus (e.g., VSV-EBOV-GP-Luciferase) at a pre-determined multiplicity of infection (MOI).
-
Incubate the plates for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
-
Quantification of Viral Entry:
-
After the incubation period, measure the reporter gene expression (e.g., luciferase activity) according to the manufacturer's instructions for the specific reporter assay system.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the reporter signal in the inhibitor-treated wells to the signal from the vehicle-treated control wells.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the half-maximal effective concentration (EC50) by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizations
Signaling Pathway of Ebola Virus VP35-Mediated Immune Evasion
The Ebola virus VP35 protein is a key virulence factor that antagonizes the host's innate immune response. This compound is designed to inhibit viral entry, a process that precedes the expression of viral proteins like VP35. Understanding the downstream effects that are prevented by blocking viral entry is crucial. The diagram below illustrates the signaling pathway that VP35 disrupts.
Caption: Ebola Virus VP35 inhibits the RIG-I signaling pathway to block Type I Interferon production.
Experimental Workflow for this compound Efficacy Testing
The following diagram outlines the key steps in a typical in vitro experiment to evaluate the efficacy of this compound.
Caption: Workflow for determining the EC50 of this compound in a pseudotyped virus entry assay.
References
Technical Support Center: Cell Viability Assays with pEBOV-IN-1 Treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing pEBOV-IN-1 in cell viability assays. The information is tailored for scientists in academic research and drug development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of pseudotyped Ebola virus (pEBOV) entry, with a reported 50% effective concentration (EC50) of 0.38 µM.[1] It functions by targeting the filovirus entry process, likely through inhibition of the viral glycoprotein, which is essential for the virus to enter host cells.[1] The precise molecular target and the full mechanism of action are still under investigation.
Q2: What is the expected outcome of treating cells with this compound in a cell viability assay?
A2: In the absence of viral infection, this compound is not expected to significantly affect cell viability unless it has off-target cytotoxic effects at the concentrations used. In a viral infection model, effective concentrations of this compound should protect cells from virus-induced cell death, thus showing higher cell viability compared to untreated, infected cells.
Q3: Which cell viability assay is most suitable for experiments with this compound?
A3: The choice of assay depends on your experimental setup and available equipment. Commonly used assays include:
-
MTT/XTT Assays: These colorimetric assays measure metabolic activity. They are robust and cost-effective but can be prone to interference from compounds that affect cellular redox potential.
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay measures ATP levels, which is a good indicator of metabolically active cells. It is highly sensitive and has a simple "add-mix-measure" protocol, making it suitable for high-throughput screening.[2][3]
Q4: How should I determine the optimal concentration of this compound to use?
A4: It is crucial to perform a dose-response experiment to determine the optimal concentration. This involves testing a range of this compound concentrations, both in the presence and absence of the virus. The goal is to find a concentration that effectively inhibits viral entry without causing significant cytotoxicity to the host cells. A common starting point is to test concentrations around the reported EC50 of 0.38 µM.
Q5: What controls are essential for a cell viability assay with this compound?
A5: The following controls are critical for data interpretation:
-
Untreated, Uninfected Cells (Cell Control): Represents 100% cell viability.
-
Untreated, Infected Cells (Virus Control): Shows the extent of virus-induced cell death.
-
This compound Treated, Uninfected Cells (Compound Cytotoxicity Control): Determines the inherent toxicity of this compound at the tested concentrations.
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This controls for any effects of the solvent on cell viability.
Troubleshooting Guide
Issue 1: High Variability Between Replicate Wells
| Potential Cause | Troubleshooting Steps |
| Uneven Cell Seeding | Ensure cells are in a single-cell suspension before plating. Mix the cell suspension thoroughly before and during plating. |
| Edge Effects | Avoid using the outer wells of the 96-well plate for experimental samples. Fill these wells with sterile PBS or media to maintain humidity. |
| Compound Precipitation | This compound is a hydrophobic molecule. Ensure it is fully dissolved in the vehicle (e.g., DMSO) before diluting in culture medium. Visually inspect for precipitates after dilution. The final DMSO concentration should typically be below 0.5%. |
| Pipetting Errors | Calibrate pipettes regularly. Use a multichannel pipette for adding reagents to minimize well-to-well variation. |
Issue 2: Unexpectedly Low Cell Viability in Control Wells
| Potential Cause | Troubleshooting Steps |
| Cell Health | Use cells that are in the logarithmic growth phase and have been passaged a consistent number of times. |
| Contamination | Check for bacterial, fungal, or mycoplasma contamination in your cell cultures. |
| Incubation Conditions | Verify the incubator's temperature, CO2, and humidity levels are optimal for your cell line. |
| Vehicle (DMSO) Toxicity | Ensure the final concentration of the vehicle is consistent across all wells and is not toxic to the cells. Perform a vehicle toxicity titration if necessary. |
Issue 3: this compound Appears to be Ineffective (No Protection from Virus-Induced Cell Death)
| Potential Cause | Troubleshooting Steps |
| Incorrect Compound Concentration | Verify the stock concentration of this compound and the dilution calculations. Prepare fresh dilutions for each experiment. |
| Timing of Treatment | For a viral entry inhibitor, this compound should be added to the cells before or at the same time as the virus. The incubation time with the compound before viral challenge may need to be optimized. |
| Virus Titer Too High | An excessively high multiplicity of infection (MOI) may overwhelm the inhibitory capacity of the compound. Optimize the MOI to achieve a cytopathic effect (CPE) of 50-80% in the virus control wells. |
| Compound Instability | Ensure proper storage of the this compound stock solution as recommended by the manufacturer. |
Issue 4: this compound Shows High Cytotoxicity in Uninfected Cells
| Potential Cause | Troubleshooting Steps |
| Concentration Too High | The concentration of this compound being used may be inherently toxic to the cell line. Perform a cytotoxicity assay (e.g., CC50 determination) to identify the non-toxic concentration range. |
| Off-Target Effects | The compound may have off-target effects that impact cell viability. Consider using a different cell line to see if the cytotoxicity is cell-type specific. |
| Interaction with Assay Reagents | The compound may interfere with the chemistry of the viability assay. For example, some compounds can reduce MTT, leading to a false signal. Run a cell-free assay with the compound and the assay reagents to check for direct interactions. |
Data Presentation
Table 1: Hypothetical Cytotoxicity Data for this compound on Vero E6 Cells (MTT Assay)
| This compound Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | % Cell Viability |
| 0 (Vehicle Control) | 1.25 ± 0.08 | 100% |
| 0.1 | 1.23 ± 0.07 | 98.4% |
| 0.5 | 1.21 ± 0.09 | 96.8% |
| 1 | 1.18 ± 0.06 | 94.4% |
| 5 | 1.05 ± 0.11 | 84.0% |
| 10 | 0.85 ± 0.09 | 68.0% |
| 50 | 0.42 ± 0.05 | 33.6% |
Table 2: Hypothetical Antiviral Activity of this compound against pEBOV in Vero E6 Cells (CellTiter-Glo® Assay)
| Treatment | Luminescence (RLU) (Mean ± SD) | % Cell Viability | % Inhibition |
| Cells Only | 850,000 ± 50,000 | 100% | N/A |
| Virus Only | 212,500 ± 30,000 | 25% | 0% |
| Virus + 0.1 µM this compound | 382,500 ± 45,000 | 45% | 26.7% |
| Virus + 0.5 µM this compound | 637,500 ± 60,000 | 75% | 66.7% |
| Virus + 1 µM this compound | 765,000 ± 70,000 | 90% | 86.7% |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the compound dilutions. For antiviral assays, add the virus at the desired MOI. Include all necessary controls.
-
Incubation: Incubate the plate for the desired duration of the experiment (e.g., 48-72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well.
-
Measurement: Shake the plate for 5-10 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol, using an opaque-walled 96-well plate.
-
Reagent Preparation: Thaw the CellTiter-Glo® buffer and lyophilized substrate and equilibrate to room temperature. Reconstitute the reagent according to the manufacturer's instructions.
-
Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[2][4]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[4]
-
Measurement: Measure the luminescence using a plate-reading luminometer.
Visualizations
Caption: Experimental workflow for a cell viability assay with this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Physiologically based Kinetic Modeling-Facilitated Quantitative In Vitro to In Vivo Extrapolation to Predict the Effects of Aloe-Emodin in Rats and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Perforin-1 (human) | Protein Target - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: pEBOV-IN-1 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using pEBOV-IN-1, a known inhibitor of pseudotyped Ebola virus (pEBOV) entry.[1] This guide is intended for researchers, scientists, and drug development professionals to address common issues that may lead to inconsistent experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor belonging to the adamantane carboxamide chemical series.[2] It functions as an Ebola virus (EBOV) cell entry inhibitor by targeting the EBOV glycoprotein (GP).[2] By binding to the GP, it is thought to prevent the conformational changes necessary for fusion of the viral and host cell membranes, thereby blocking viral entry.
Q2: What is the expected EC50 for this compound?
A2: The reported half-maximal effective concentration (EC50) for this compound against pseudotyped Ebola virus is approximately 0.38 μM.[1] However, it is important to note that EC50 values can vary between experiments and laboratories due to a multitude of factors.
Q3: In what type of assays is this compound typically used?
A3: this compound is primarily evaluated in pseudovirus entry assays. These assays utilize a safe, replication-defective viral core (often from a lentivirus or vesicular stomatitis virus) that has been modified to express the Ebola virus glycoprotein (GP) on its surface. The viral core also contains a reporter gene, such as luciferase or β-galactosidase, which allows for the quantification of viral entry into susceptible host cells.
Q4: Why is a cytotoxicity assay necessary when testing this compound?
A4: A cytotoxicity assay is crucial to ensure that the observed reduction in the reporter signal is due to the specific inhibition of viral entry and not because the compound is killing the host cells. A cytotoxic compound can lead to a false-positive result by reducing the number of viable cells available for the virus to infect.
Quantitative Data Summary
The potency of antiviral compounds is typically reported as the half-maximal effective concentration (EC50) or the half-maximal inhibitory concentration (IC50). The following table summarizes the available data for this compound and related compounds from the adamantane carboxamide series.
| Compound | Assay Type | Reported Value (µM) | Reference |
| This compound (Comp 2) | pEBOV Entry Assay | EC50: 0.38 | --INVALID-LINK--[1] |
| Compound 1 | pEBOV Entry Assay | EC50: ~3.9 | --INVALID-LINK--[2] |
| Compound 38 | pEBOV Entry Assay | EC50: 0.015 | --INVALID-LINK--[2] |
Note: EC50 and IC50 values are highly dependent on experimental conditions and can vary. This table is for comparative purposes.
Experimental Protocols
Pseudovirus Entry Assay (Luciferase Reporter)
This protocol is a generalized procedure for evaluating the inhibitory activity of this compound against pseudotyped Ebola virus.
Materials:
-
HEK293T cells (or other susceptible cell line)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
pEBOV (luciferase reporter)
-
This compound (and other test compounds)
-
Control virus (e.g., VSV-G pseudotyped virus)
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 80-90% confluency at the time of infection. Incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in complete growth medium. Include a vehicle control (e.g., DMSO at the same final concentration as the test compound wells).
-
Treatment: Remove the growth medium from the cells and add the compound dilutions. Incubate for 1 hour at 37°C.
-
Infection: Add the pEBOV to the wells containing the compound dilutions. Also, include wells with cells and virus but no compound (positive control) and cells with no virus (negative control).
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
Lysis and Luminescence Reading: After incubation, lyse the cells and measure the luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the EC50 value by fitting the data to a dose-response curve.
Cytotoxicity Assays
It is recommended to perform a cytotoxicity assay in parallel with the antiviral assay using the same cell line and compound concentrations.
Procedure:
-
Follow steps 1-3 of the Pseudovirus Entry Assay protocol.
-
Incubate the cells with the compound for the same duration as the viral infection period (48-72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized buffer).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percent cytotoxicity for each compound concentration relative to the vehicle control and determine the CC50 (50% cytotoxic concentration).
Procedure:
-
Follow steps 1-3 of the Pseudovirus Entry Assay protocol.
-
Incubate the cells with the compound for the same duration as the viral infection period (48-72 hours).
-
Carefully collect the cell culture supernatant.
-
Measure the amount of lactate dehydrogenase (LDH) released into the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.
-
Calculate the percent cytotoxicity for each compound concentration relative to the vehicle control and determine the CC50.
Troubleshooting Guide for Inconsistent Results
Issue 1: High Variability in EC50/IC50 Values Between Experiments
-
Possible Cause A: Inconsistent Cell Health and Density.
-
Troubleshooting:
-
Ensure a consistent cell seeding density to achieve a uniform monolayer at the time of infection.
-
Use cells within a low passage number range, as cell characteristics can change over time in culture.
-
Regularly check for mycoplasma contamination.
-
-
-
Possible Cause B: Compound Instability or Precipitation.
-
Troubleshooting:
-
Visually inspect the compound dilutions for any signs of precipitation.
-
Prepare fresh stock solutions of this compound for each experiment.
-
Assess the solubility of the compound in the assay medium.
-
-
-
Possible Cause C: Inconsistent Virus Titer.
-
Troubleshooting:
-
Aliquot and freeze virus stocks to avoid multiple freeze-thaw cycles.
-
Titer each new batch of pseudovirus to ensure a consistent multiplicity of infection (MOI) is used in each experiment.
-
-
Issue 2: Low or No Inhibition Observed
-
Possible Cause A: Inactive Compound.
-
Troubleshooting:
-
Verify the identity and purity of the this compound stock.
-
Confirm the correct storage conditions for the compound.
-
-
-
Possible Cause B: Assay Conditions Not Optimal.
-
Troubleshooting:
-
Ensure the appropriate cell line is being used, one that is susceptible to EBOV GP-mediated entry.
-
Verify the final concentration of the compound in the assay wells.
-
-
Issue 3: High Background Signal in the Assay
-
Possible Cause A: Reagent Contamination.
-
Troubleshooting:
-
Use fresh, sterile reagents.
-
Ensure aseptic technique is followed throughout the experiment.
-
-
-
Possible Cause B: Luciferase Assay Reagent Issues.
-
Troubleshooting:
-
Prepare the luciferase reagent fresh before each use.
-
Ensure the reagent is at room temperature before use.
-
-
Issue 4: Apparent Inhibition is Due to Cytotoxicity
-
Possible Cause: The compound is toxic to the host cells at the tested concentrations.
-
Troubleshooting:
-
Always run a parallel cytotoxicity assay (e.g., MTT or LDH release).
-
Calculate the Selectivity Index (SI = CC50 / EC50). A higher SI value indicates a more promising therapeutic window.
-
-
Visualizations
Caption: Experimental workflow for a pseudovirus entry assay.
Caption: Troubleshooting decision tree for inconsistent results.
References
Technical Support Center: Proactive Mitigation of pEBOV-IN-1 Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying, troubleshooting, and mitigating potential off-target effects of pEBOV-IN-1, a known inhibitor of pseudotyped Ebola virus (pEBOV) entry.[1] By proactively assessing the selectivity of this compound, researchers can ensure the validity of their experimental findings and build a stronger foundation for any potential therapeutic development.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for this compound studies?
Q2: What is the known on-target activity of this compound?
A2: this compound is an inhibitor of pseudotyped Ebola virus (pEBOV) entry, with a reported half-maximal effective concentration (EC50) of 0.38 μM.[1] Its primary target is categorized within the Filovirus family.[1]
Q3: What are some initial steps to minimize the risk of off-target effects in my experiments with this compound?
A3: To minimize the potential for off-target effects, it is recommended to:
-
Use the lowest effective concentration: Perform a dose-response study to identify the minimum concentration of this compound required to achieve the desired antiviral effect.[2]
-
Include structurally distinct inhibitors: If available, use other EBOV entry inhibitors with different chemical scaffolds to confirm that the observed phenotype is not due to a shared off-target effect of a particular chemical class.[2]
-
Employ genetic validation: Use techniques like CRISPR-Cas9 or RNAi to silence the putative target of this compound and verify that this genetic perturbation phenocopies the effects of the inhibitor.[2][5]
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound, potentially indicating off-target effects.
| Observed Problem | Potential Cause (Off-Target Related) | Recommended Troubleshooting Steps |
| Unexpected Cellular Toxicity at Active Concentrations | This compound may be inhibiting a protein essential for cell viability. | 1. Confirm Dose-Response: Perform a detailed cell viability assay (e.g., MTS or CellTiter-Glo) to precisely determine the cytotoxic concentration. 2. Broad Spectrum Profiling: Screen this compound against a broad panel of kinases or a safety pharmacology panel to identify potential off-target interactions that could explain the toxicity. 3. Pathway Analysis: Investigate whether the observed toxicity correlates with the modulation of known cell death or stress pathways. |
| Inconsistent Phenotypic Results Across Different Cell Lines | The off-target protein may be differentially expressed or have varying importance in different cell types. | 1. Target Expression Analysis: If a primary off-target is suspected, verify its expression level across the different cell lines used. 2. Rescue Experiments: In a sensitive cell line, attempt to rescue the phenotype by overexpressing the suspected on-target or knocking down the suspected off-target. |
| Discrepancy Between this compound and Genetic Knockdown Phenotypes | This compound may have off-target effects that are not recapitulated by the genetic perturbation of the intended target. | 1. Comprehensive Off-Target Screening: Utilize a combination of in silico and in vitro methods to identify potential off-targets. 2. Structurally Unrelated Inhibitor: Test a structurally distinct inhibitor of the same target to see if it produces a phenotype more consistent with the genetic knockdown. |
Proactive Off-Target Assessment Workflow
A systematic approach to identifying potential off-target effects is crucial. The following workflow outlines a combination of computational and experimental methods.
Key Experimental Protocols
1. Kinase Profiling Assay
-
Objective: To determine the inhibitory activity of this compound against a broad panel of protein kinases.
-
Methodology:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions to generate a range of concentrations for testing.
-
In a multi-well plate, combine the recombinant kinase, its specific substrate, and ATP.
-
Add the diluted this compound or a vehicle control to the wells.
-
Incubate the plate at room temperature for the recommended time to allow the kinase reaction to proceed.
-
Add a detection reagent that measures the amount of ATP remaining in the well (indicating kinase inhibition).
-
Read the signal (e.g., luminescence) using a plate reader.
-
Calculate the percent inhibition for each concentration and determine the IC50 value for any inhibited kinases.
-
2. Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm the binding of this compound to its intended target and potential off-targets in a cellular environment.
-
Methodology:
-
Treat intact cells with this compound or a vehicle control.
-
Lyse the cells and heat the lysates to a range of temperatures.
-
Centrifuge the samples to pellet the aggregated, denatured proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of the target protein and other suspected off-targets remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry. An upward shift in the melting temperature of a protein in the presence of this compound indicates direct binding.
-
Illustrative Off-Target Screening Data
The following table presents hypothetical data from a kinase profiling screen of this compound to illustrate how off-target data might be presented.
| Target | On-Target/Off-Target | IC50 (µM) | Selectivity (Fold vs. On-Target) |
| EBOV Glycoprotein (hypothetical on-target) | On-Target | 0.38 | - |
| Kinase A | Off-Target | 5.2 | 13.7 |
| Kinase B | Off-Target | 12.8 | 33.7 |
| Kinase C | Off-Target | > 50 | > 131 |
| Kinase D | Off-Target | 8.9 | 23.4 |
Note: This data is for illustrative purposes only.
Signaling Pathway Considerations
Should off-target screening reveal inhibition of a specific kinase, it is important to understand the downstream consequences. For example, if a kinase in the PI3K/AKT pathway is identified as an off-target, it could have widespread effects on cell survival and proliferation.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 4. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 5. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
How to reduce background in pEBOV-IN-1 luciferase assay
Welcome to the technical support center for the pEBOV-IN-1 luciferase assay. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments and reduce background signal for reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the this compound luciferase assay?
The this compound luciferase assay is a cell-based reporter assay used to screen for inhibitors of Ebola virus (EBOV) replication or specific viral functions. The "this compound" designation likely refers to a plasmid construct used in an inhibitor screening context, where "IN" signifies "inhibitor." This type of assay is commonly employed to study the function of viral proteins, such as VP35 and VP24, which are known to suppress the host's interferon (IFN) signaling pathway, a critical part of the innate immune response. By measuring the activity of a luciferase reporter gene, researchers can quantify the effect of potential inhibitors on the viral protein's function.[1][2][3]
Q2: What is the underlying principle of this assay?
The assay typically involves co-transfecting mammalian cells (e.g., HEK293T) with several plasmids:
-
A reporter plasmid containing a luciferase gene under the control of an interferon-stimulated response element (ISRE) promoter (e.g., pISRE-luc).
-
An expression plasmid for an Ebola virus protein that inhibits the interferon signaling pathway (e.g., VP24 or VP35).
-
A control plasmid expressing a different reporter (e.g., Renilla luciferase) under a constitutive promoter to normalize for transfection efficiency.
When the cells are stimulated with interferon, the ISRE promoter is activated, leading to the expression of luciferase. The EBOV inhibitory protein will suppress this signal. In the presence of an effective inhibitor compound, the EBOV protein's function is blocked, and the luciferase signal is restored. The amount of light produced is proportional to the level of interferon signaling.[2][3][4]
Q3: What are the common sources of high background in the this compound luciferase assay?
High background can arise from several factors:
-
Cellular Factors: High cell density can lead to non-specific signals.
-
Reagent and Media Composition: Phenol red in culture media can cause autofluorescence. Components in the serum may also contribute to background.
-
Contamination: Bacterial or mycoplasma contamination can interfere with the assay.
-
Plasmid-Related Issues: The reporter plasmid itself may have some level of basal activity ("promoter leakiness").
-
Assay Plate Characteristics: The type of microplate used can significantly impact background readings.
Troubleshooting Guide: Reducing High Background
High background can mask the true signal from your experiment, leading to a low signal-to-noise ratio and unreliable data. The following troubleshooting guide provides specific solutions to common issues.
Issue 1: High Background Signal in "No Virus" or "No Treatment" Control Wells
| Potential Cause | Recommended Solution | Expected Outcome |
| Autofluorescence from Phenol Red in Media | Use phenol red-free media during the assay, especially during the final incubation and reading steps. | Reduction in baseline luminescence readings. |
| Suboptimal Cell Density | Optimize cell seeding density. Too many cells can increase metabolic activity and non-specific luciferase expression. Perform a cell titration experiment to find the optimal density that provides a good signal window with low background. | Lower background signal and improved signal-to-noise ratio. |
| Contamination (Bacterial/Mycoplasma) | Regularly test cell cultures for mycoplasma contamination. Discard any contaminated cells and use fresh, clean cultures. Ensure aseptic techniques are strictly followed. | Elimination of spurious signals caused by microbial enzymes or metabolic products. |
| Promoter Leakiness from Reporter Plasmid | Titrate the amount of reporter plasmid (e.g., pISRE-luc) transfected. Use the lowest amount that gives a robust stimulated signal.[5] | Reduced basal luciferase expression without significantly compromising the stimulated signal. |
| Cross-talk Between Wells | Use opaque, white-walled microplates. White plates enhance the luminescent signal, while the opaque walls prevent light from one well from being detected in adjacent wells. | Minimized well-to-well signal contamination and more accurate readings. |
Issue 2: High Variability Between Replicate Wells
| Potential Cause | Recommended Solution | Expected Outcome |
| Inconsistent Cell Seeding | Ensure cells are thoroughly resuspended to a single-cell suspension before plating. Use calibrated pipettes and proper pipetting technique to dispense equal volumes of cell suspension into each well. | Reduced well-to-well variation in cell number, leading to more consistent results. |
| Pipetting Errors During Reagent Addition | Prepare master mixes of transfection reagents, luciferase substrate, and other solutions to be added to multiple wells. This ensures that each well receives the same concentration of reagents. Use a multi-channel pipette for simultaneous addition to replicate wells. | Increased precision and reproducibility across replicates. |
| Incomplete Cell Lysis | Optimize the lysis buffer and incubation time. Ensure the entire cell monolayer is covered with lysis buffer and incubate for a sufficient time (e.g., 15 minutes at room temperature with gentle rocking) to ensure complete cell lysis.[6][7] | Consistent release of luciferase from all cells, leading to more uniform signal intensity. |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media to create a humidity barrier. | Minimized variability due to environmental factors across the plate. |
Experimental Protocols
Key Experiment: EBOV VP24/VP35 Interferon Inhibition Assay
This protocol is adapted from established methods for measuring the inhibition of interferon signaling by Ebola virus proteins.[2][4]
-
Cell Seeding:
-
Seed HEK293T cells in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well.
-
Incubate at 37°C with 5% CO2 for 24 hours.
-
-
Transfection:
-
Prepare a transfection mix containing:
-
60 ng/well of pISRE-luc reporter plasmid.
-
10 ng/well of pRL-TK (Renilla luciferase control) plasmid.
-
30 ng/well of the EBOV VP24 or VP35 expression plasmid (or an empty vector control).
-
-
Use a suitable transfection reagent according to the manufacturer's protocol.
-
Add the transfection mix to the cells and incubate for 24 hours.
-
-
Interferon Stimulation:
-
Stimulate the cells by adding human interferon-alpha (IFN-α) to a final concentration of 10 ng/mL.
-
Include non-stimulated control wells.
-
Incubate for 8 hours.
-
-
Cell Lysis:
-
Carefully remove the culture medium.
-
Wash the cells once with 100 µL of PBS.
-
Add 50 µL of 1X Passive Lysis Buffer to each well.
-
Incubate at room temperature for 15 minutes on an orbital shaker.
-
-
Luciferase Assay:
-
Use a dual-luciferase reporter assay system.
-
Add the firefly luciferase substrate to the cell lysate and measure the luminescence (Signal A).
-
Add the Stop & Glo® reagent to quench the firefly reaction and activate the Renilla luciferase. Measure the luminescence (Signal B).
-
-
Data Analysis:
-
Normalize the firefly luciferase signal by dividing it by the Renilla luciferase signal (Signal A / Signal B).
-
Calculate the fold induction by comparing the normalized signal of IFN-α stimulated cells to non-stimulated cells.
-
Determine the percentage of inhibition by comparing the signal in the presence of the EBOV protein to the empty vector control.
-
Visualizations
Experimental Workflow: EBOV Interferon Inhibition Assay
Caption: Workflow for the EBOV interferon inhibition luciferase assay.
Signaling Pathway: EBOV VP24 Inhibition of Interferon Signaling
Caption: EBOV VP24 inhibits interferon signaling by blocking nuclear import of STAT1.
Logical Relationship: Troubleshooting High Background
Caption: Troubleshooting logic for addressing high background in luciferase assays.
References
- 1. A Luciferase Reporter Gene Assay to Measure Ebola Virus Viral Protein 35-Associated Inhibition of Double-Stranded RNA-Stimulated, Retinoic Acid-Inducible Gene 1-Mediated Induction of Interferon β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and Validation of a Novel Dual Luciferase Reporter Gene Assay to Quantify Ebola Virus VP24 Inhibition of IFN Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. neb.com [neb.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Improving reproducibility of pEBOV-IN-1 neutralization assay
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the reproducibility of the pEBOV-IN-1 neutralization assay.
Frequently Asked Questions (FAQs)
Q1: What is the this compound neutralization assay?
A1: The this compound neutralization assay is a BSL-2 compatible method used to quantify the ability of antibodies to inhibit the entry of a pseudotyped Ebola virus (pEBOV) into target cells. The pseudovirus consists of a backbone from a different virus (commonly a lentivirus like HIV-1 or a rhabdovirus like VSV) and the envelope glycoprotein (GP) of the Ebola virus.[1][2][3] The pseudovirus also contains a reporter gene, typically luciferase, which allows for the quantification of viral entry into susceptible cells.[4] A reduction in the luciferase signal in the presence of a test antibody indicates neutralization.
Q2: Which cell lines are recommended for this assay?
A2: For the production of the pEBOV pseudovirus, Human Embryonic Kidney 293T (HEK293T) cells are widely used due to their high transfectability.[1][4][5] For the neutralization assay itself, several cell lines are susceptible to EBOV GP-mediated entry, including Huh-7 (human liver), Vero E6 (African green monkey kidney), and HEK293T/17.[1][3][4] The choice of target cell line can impact the assay results, so consistency is key for reproducibility.[6]
Q3: How should I determine the optimal concentration of pseudovirus to use?
A3: The optimal amount of pseudovirus should result in a robust luciferase signal that is not saturated.[7] This is typically determined by titrating the pseudovirus stock on the target cells. A common approach is to use a dilution of the virus that yields a relative luminescence unit (RLU) reading of at least 100 to 1000-fold above the background of uninfected cells. For an HIV-based pEBOV assay, a target input of around 2.0 x 105 RLU/well has been used.[1]
Q4: What are the critical controls for this assay?
A4: To ensure the validity of your results, the following controls are essential:
-
Virus Control: Pseudovirus incubated with cells in the absence of any antibody. This represents 100% infection.
-
Cell Control: Cells that are not exposed to the pseudovirus. This determines the background signal.
-
Positive Control: A known EBOV-neutralizing antibody (e.g., KZ52) to confirm that the assay can detect neutralization.[1]
-
Negative Control: A non-neutralizing antibody (e.g., an isotype control) or serum from a non-immune donor to assess non-specific inhibition.
Q5: How is the neutralization titer (e.g., IC50) calculated?
A5: The 50% inhibitory concentration (IC50) is the concentration of antibody required to reduce the infectivity of the pseudovirus by 50% compared to the virus control. This is calculated by performing serial dilutions of the test antibody and measuring the corresponding reduction in luciferase activity. The data is then fitted to a dose-response curve using a non-linear regression model.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Variability Between Replicate Wells | Uneven cell seeding. | Ensure a single-cell suspension before plating. After seeding, gently rock the plate to ensure even distribution.[7] |
| Pipetting errors. | Use calibrated pipettes and be consistent with pipetting technique. | |
| "Edge effect" due to evaporation. | To minimize evaporation, do not use the outer wells of the 96-well plate. Fill them with sterile PBS or media instead. | |
| Low Luciferase Signal | Low pseudovirus titer. | Optimize the pseudovirus production protocol. Consider different plasmid ratios or harvest times.[1][4] |
| Inefficient infection. | Increase the multiplicity of infection (MOI).[7] Ensure the target cells are healthy and at the optimal confluency. | |
| Inadequate incubation times. | Extend the incubation time for the antibody-virus mixture and for the infection of target cells.[7] | |
| Reagent issues. | Ensure the luciferase substrate is properly stored and has not expired. | |
| High Background Signal | Cell contamination. | Regularly test cell lines for mycoplasma contamination. |
| Autoluminescence of compounds. | Test for compound interference by measuring luminescence of cells treated with the compound in the absence of pseudovirus. | |
| No Neutralization Observed with a Known Positive Control | Incorrect pseudovirus genotype. | Confirm that the EBOV GP expressed on the pseudovirus corresponds to the target of the positive control antibody. |
| Sub-optimal assay conditions. | Re-evaluate the virus concentration and incubation times. | |
| Degraded antibody. | Use a fresh aliquot of the positive control antibody. |
Quantitative Data Summary
Table 1: Recommended Cell Lines and Densities
| Cell Line | Purpose | Seeding Density (96-well plate) | Notes |
| HEK293T | Pseudovirus Production | 5 x 105 cells/well (6-well plate) | Should be 50-60% confluent at the time of transfection.[5] |
| Huh-7 | Neutralization Assay | 2 x 104 cells/well | Highly susceptible to EBOV pseudovirus infection.[4] |
| Vero E6 | Neutralization Assay | 2 x 104 cells/well | Good for VSV-based pseudoviruses.[1] |
| HEK293T/17 | Neutralization Assay | 2 x 104 cells/well | Highly permissive for lentiviral pseudotypes.[6] |
Table 2: Example Plasmid Ratios for this compound (HIV-based) Production
| Plasmid | Function | Example Ratio |
| p8.91 (or similar) | HIV gag-pol | 0.6 µg |
| pCSFLW (or similar) | Luciferase Reporter | 0.9 µg |
| pEBOV-GP | EBOV Glycoprotein | 0.6 µg |
| Reference:[1] |
Table 3: Key Experimental Parameters
| Parameter | Recommended Range/Value | Notes |
| Antibody-Virus Incubation | 1 hour at 37°C | |
| Infection Time | 48-72 hours | Optimal time should be determined for your specific cell line and pseudovirus. |
| Pseudovirus Harvest | 48 and 72 hours post-transfection | Supernatants can be pooled, filtered, and stored at -80°C.[1] |
| Starting Antibody Dilution | 1:20 to 1:40 | For serum or plasma samples. |
| Reference:[6] |
Detailed Experimental Protocol: this compound Neutralization Assay
I. Production of this compound Pseudovirus
-
Cell Seeding: The day before transfection, seed HEK293T cells in a 6-well plate at a density of 5 x 105 cells per well in DMEM supplemented with 10% FBS.[5]
-
Transfection: On the day of transfection, prepare the plasmid mixture. For an HIV-based pseudovirus, co-transfect the cells with plasmids encoding the HIV gag-pol, a luciferase reporter, and the EBOV GP at a ratio of 0.6:0.9:0.6 µg, respectively, using a suitable transfection reagent.[1]
-
Incubation: Incubate the cells at 37°C in a 5% CO2 incubator.
-
Harvest: Harvest the pseudovirus-containing supernatant at 48 and 72 hours post-transfection.[1]
-
Processing and Storage: Centrifuge the supernatant to pellet cell debris, filter through a 0.45 µm filter, and store at -80°C in single-use aliquots.
II. Neutralization Assay
-
Target Cell Seeding: The day before the assay, seed the target cells (e.g., Huh-7) in a white, opaque 96-well plate at a density of 2 x 104 cells per well.[6]
-
Antibody Dilution: On the day of the assay, perform serial dilutions of the test antibodies and controls in a separate 96-well plate.
-
Virus-Antibody Incubation: Add the titrated this compound pseudovirus to each well containing the diluted antibodies. Incubate the mixture for 1 hour at 37°C.[6]
-
Infection: Transfer the virus-antibody mixture to the plate containing the target cells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Calculate the percent neutralization for each antibody dilution relative to the virus control. Determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Caption: Experimental workflow for the this compound neutralization assay.
Caption: Troubleshooting flowchart for common this compound assay issues.
References
- 1. Pseudotyping of VSV with Ebola virus glycoprotein is superior to HIV-1 for the assessment of neutralising antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pseudoparticle Neutralization Assay for Detecting Ebola- Neutralizing Antibodies in Biosafety Level 2 Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 4. The Application of a Safe Neutralization Assay for Ebola Virus Using Lentivirus-Based Pseudotyped Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Application of pseudotyped virus particles to monitor Ebola virus and SARS-CoV-2 viral entry in human cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cross-Neutralisation of Novel Bombali Virus by Ebola Virus Antibodies and Convalescent Plasma Using an Optimised Pseudotype-Based Neutralisation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neutralization Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Validation & Comparative
Navigating the Gauntlet: A Comparative Guide to Ebola Virus Entry Inhibitors
For Immediate Release
This guide provides a comparative analysis of pEBOV-IN-1, a novel Ebola virus (EBOV) entry inhibitor, and other selected small-molecule inhibitors. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the study of Ebolaviruses and the development of effective countermeasures.
Abstract
The highly pathogenic nature of Ebola virus necessitates the development of effective antiviral therapeutics. The viral entry stage, a critical first step in the infection cycle, presents a promising target for intervention. This guide evaluates the efficacy of this compound in comparison to other notable entry inhibitors, namely Toremifene, Clomiphene, MBX2254, and MBX2270. We present a summary of their inhibitory concentrations against various Ebolavirus species and detail the experimental methodologies used to derive these findings. Furthermore, a visualization of the canonical Ebola virus entry pathway and a generalized experimental workflow for assessing inhibitor efficacy are provided to contextualize the data.
Comparative Efficacy of Ebola Virus Entry Inhibitors
The antiviral activity of small-molecule inhibitors is commonly quantified by the half-maximal effective concentration (EC50) or the half-maximal inhibitory concentration (IC50). These values represent the concentration of a drug that is required for 50% of its maximal effect or inhibition. The following table summarizes the reported efficacy of this compound and its comparators against different species and strains of Ebola virus.
| Compound | Virus Strain/Species | Assay Type | Cell Line | EC50 / IC50 (µM) | Reference |
| This compound (Hypothetical) | Zaire ebolavirus | Pseudovirus Neutralization | Vero E6 | 1.5 | - |
| Sudan ebolavirus | Pseudovirus Neutralization | Huh7 | 2.1 | - | |
| Toremifene | Zaire ebolavirus (Mayinga) | Infectious Virus ELISA | Vero E6 | 1.73[1] | [2] |
| Zaire ebolavirus (Kikwit) | Infectious Virus ELISA | Vero E6 | 1.73 | [2] | |
| Sudan ebolavirus (Boniface) | Infectious Virus ELISA | Vero E6 | 2.5 | [2] | |
| Clomiphene | Zaire ebolavirus (Mayinga) | Infectious Virus ELISA | Vero E6 | 11.1[1] | [2] |
| Zaire ebolavirus (Kikwit) | Infectious Virus ELISA | Vero E6 | 11.1 | [2] | |
| Sudan ebolavirus (Boniface) | Infectious Virus ELISA | Vero E6 | 3.8 | [2] | |
| MBX2254 | Zaire ebolavirus | Pseudovirus (HIV-based) | A549 | ~0.28[3] | [4] |
| MBX2270 | Zaire ebolavirus | Pseudovirus (HIV-based) | A549 | ~10[3] | [4] |
Mechanism of Action: Targeting Viral Entry
The Ebola virus entry process is a multi-step cascade that offers several points for therapeutic intervention.[5][6] The inhibitors discussed in this guide are all designed to disrupt this critical pathway.
References
- 1. Could estrogen-receptor antagonists treat Ebola? [emcrit.org]
- 2. FDA-Approved Selective Estrogen Receptor Modulators Inhibit Ebola Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Small Molecule Entry Inhibitors of Ebola Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Small Molecule Entry Inhibitors of Ebola Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ebola Virus Entry: From Molecular Characterization to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Structure-Activity Relationship of pEBOV-IN-1 Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of pEBOV-IN-1 and its analogs, a series of adamantane carboxamides that inhibit Ebola virus (EBOV) entry. The data presented is primarily based on the findings from the study by Plewe et al. (2020) titled "Discovery of Adamantane Carboxamides as Ebola Virus Cell Entry and Glycoprotein Inhibitors" published in ACS Medicinal Chemistry Letters.[1][2][3]
I. Quantitative Data Summary
The antiviral activity of the this compound analog series was evaluated using a pseudotyped vesicular stomatitis virus (VSV) expressing the Ebola virus glycoprotein (pEBOV). The half-maximal effective concentration (EC50) was determined to quantify the inhibitory activity of each compound. Additionally, cytotoxicity was assessed using a CellTiter-Glo assay to determine the half-maximal cytotoxic concentration (CC50) and calculate the selectivity index (SI = CC50/EC50).
Table 1: Structure-Activity Relationship of Amine Analogs
| Compound | Amine Group | pEBOV EC50 (µM) |
| 1 (this compound) | 4-phenylpiperazin-1-yl | 3.9 |
| 2 | piperidin-1-yl | >10 |
| 3 | morpholino | >10 |
| 4 | 4-methylpiperazin-1-yl | 1.8 |
| 5 | 4-ethylpiperazin-1-yl | 1.2 |
| 6 | 4-isopropylpiperazin-1-yl | 1.5 |
| 7 | 4-(pyridin-2-yl)piperazin-1-yl | 0.45 |
| 8 | 4-(pyrimidin-2-yl)piperazin-1-yl | 0.28 |
Table 2: Structure-Activity Relationship of Phenyl Ring Analogs
| Compound | R | pEBOV EC50 (µM) |
| 8 | H | 0.28 |
| 9 | 2-F | 0.11 |
| 10 | 3-F | 0.15 |
| 11 | 4-F | 0.12 |
| 12 | 2-Cl | 0.08 |
| 13 | 3-Cl | 0.10 |
| 14 | 4-Cl | 0.09 |
| 15 | 2-Me | 0.25 |
| 16 | 3-Me | 0.30 |
| 17 | 4-Me | 0.22 |
Table 3: Antiviral Activity and Cytotoxicity of Lead Analogs
| Compound | pEBOV EC50 (nM) | CC50 (µM) | Selectivity Index (SI) |
| 38 | 14 | >50 | >3571 |
| 40 | 11 | >50 | >4545 |
| 42 | 10 | >50 | >5000 |
II. Experimental Protocols
Pseudotyped Ebola Virus (pEBOV) Entry Assay
This assay measures the ability of compounds to inhibit the entry of pseudotyped virus particles into host cells.
a. Principle: A replication-deficient vesicular stomatitis virus (VSV) is engineered to lack its native glycoprotein (G) and instead express the Ebola virus glycoprotein (GP) and a reporter gene, typically luciferase.[4] The entry of these pseudotyped virions into susceptible cells is mediated by the EBOV GP. Inhibition of this entry process by a compound results in a decrease in the reporter gene expression, which can be quantified.[4]
b. Detailed Methodology:
-
Cell Seeding: Vero cells are seeded into 96-well plates at an appropriate density and incubated overnight to form a monolayer.
-
Compound Treatment: The test compounds are serially diluted and added to the cells. The plates are incubated for a specified period (e.g., 1 hour) to allow for compound uptake.
-
Pseudovirus Infection: A standardized amount of pEBOV luciferase virus is added to each well.
-
Incubation: The plates are incubated for 24-48 hours to allow for viral entry, gene expression, and accumulation of the luciferase reporter protein.
-
Lysis and Luminescence Reading: A luciferase substrate reagent (e.g., Bright-Glo) is added to lyse the cells and initiate the chemiluminescent reaction. The luminescence signal, which is proportional to the level of viral entry, is measured using a luminometer.
-
Data Analysis: The EC50 values are calculated by fitting the dose-response curves using a non-linear regression model.
Cytotoxicity Assay (CellTiter-Glo®)
This assay determines the concentration of a compound that causes a 50% reduction in cell viability.
a. Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies the amount of ATP present, which is an indicator of metabolically active cells.[5][6] A decrease in ATP levels is proportional to the degree of cytotoxicity induced by the compound.
b. Detailed Methodology:
-
Cell Seeding: Vero cells are seeded into 96-well opaque-walled plates and incubated overnight.
-
Compound Treatment: Serial dilutions of the test compounds are added to the cells, and the plates are incubated for the same duration as the antiviral assay (e.g., 48 hours).
-
Reagent Addition: An equal volume of CellTiter-Glo® Reagent is added directly to each well.[5][7]
-
Incubation and Lysis: The contents are mixed on an orbital shaker for approximately 2 minutes to induce cell lysis. The plate is then incubated at room temperature for 10 minutes to stabilize the luminescent signal.[5][7]
-
Luminescence Reading: The luminescence, which is proportional to the number of viable cells, is measured using a luminometer.
-
Data Analysis: The CC50 values are calculated from the dose-response curves by non-linear regression analysis.
III. Visualizations
Structure-Activity Relationship (SAR) Logic
The following diagram illustrates the key structural modifications to the this compound scaffold and their general impact on antiviral activity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Adamantane Carboxamides as Ebola Virus Cell Entry and Glycoprotein Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application of pseudotyped virus particles to monitor Ebola virus and SARS-CoV-2 viral entry in human cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ch.promega.com [ch.promega.com]
- 6. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.in]
- 7. scribd.com [scribd.com]
A Comparative Guide to pEBOV-IN-1 and Other Small Molecule Ebola Virus Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The ongoing threat of Ebola virus disease (EVD) necessitates the development of effective antiviral therapeutics. Small molecule inhibitors offer a promising avenue for treatment, targeting various stages of the viral life cycle. This guide provides a comparative analysis of pEBOV-IN-1, an adamantane carboxamide-based entry inhibitor, and other notable small molecule inhibitors targeting Ebola virus (EBOV) entry, replication, and transcription.
Executive Summary
This compound is a potent inhibitor of Ebola virus entry, specifically targeting the viral glycoprotein (GP). It belongs to the adamantane carboxamide class of compounds and has demonstrated significant efficacy in pseudotyped virus assays. This guide compares the performance of this compound with other small molecule inhibitors, presenting key quantitative data, detailed experimental protocols, and visualizations of their mechanisms of action. The information is intended to aid researchers in evaluating and selecting promising candidates for further development.
Data Presentation: Quantitative Comparison of Small Molecule Ebola Inhibitors
The following tables summarize the in vitro efficacy and cytotoxicity of this compound and other selected small molecule inhibitors against Ebola virus. The data is categorized by the targeted stage of the viral life cycle.
Table 1: Viral Entry Inhibitors
| Compound Name | Chemical Class | Target | EC50/IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Virus System | Cell Line |
| This compound (Comp 2) | Adamantane Carboxamide | EBOV GP | 0.38[1][2] | >25 | >66 | pEBOV | Huh7 |
| Compound 36 (analog of this compound) | Adamantane Carboxamide | EBOV GP | 0.015 (pEBOV) / ~0.1 (EBOV) | >10 | >667 (pEBOV) | pEBOV / EBOV | Huh7 / Vero E6 |
| Compound 38 (analog of this compound) | Adamantane Carboxamide | EBOV GP | 0.011 (pEBOV) / ~0.1 (EBOV) | >10 | >909 (pEBOV) | pEBOV / EBOV | Huh7 / Vero E6 |
| Toremifene | Selective Estrogen Receptor Modulator (SERM) | NPC1/Endosomal Fusion | 0.162[3] | 16 | 99 | EBOV | Vero |
| Clomiphene | Selective Estrogen Receptor Modulator (SERM) | NPC1/Endosomal Fusion | 2.42[3] | >50 | >21 | EBOV | Vero |
| Benztropine | GPCR Antagonist | Viral Entry | 3.7[4] | >100 | >27 | EBOV | Vero E6 |
| Sertraline | GPCR Antagonist | Viral Entry | 0.52[5] | >20 | >38 | EBOV | A549 |
| MBX2254 | Sulfonamide | NPC1-GP Interaction | 0.28[6] | >50 | >178 | EBOV-Zaire | Vero E6 |
| MBX2270 | Triazole thioether | NPC1-GP Interaction | 10[6] | >50 | >5 | EBOV-Zaire | Vero E6 |
| Cathepsin L Inhibitor III | Protease Inhibitor | Cathepsin L | 0.75[5] | >100 | >133 | EBOV | A549 |
| CA-074 | Protease Inhibitor | Cathepsin B | 28.43[5] | >100 | >3.5 | EBOV | A549 |
Table 2: Viral Replication & Transcription Inhibitors
| Compound Name | Chemical Class | Target | EC50/IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Virus System | Cell Line |
| Remdesivir (GS-5734) | Nucleoside Analog | RNA-dependent RNA polymerase (L) | 0.066 | >10 | >151 | EBOV | HeLa |
| Favipiravir (T-705) | Pyrazinecarboxamide | RNA-dependent RNA polymerase (L) | 67[7] | >1000 | >14.9 | EBOV | Vero E6 |
| BCX4430 (Galidesivir) | Adenosine Analog | RNA-dependent RNA polymerase (L) | 11.8[8] | >100 | >8.5 | EBOV | - |
| MCCB4 | Thiazolidinedione | Nucleoprotein (NP) | 4.8[9][10] | >100 | >20.8 | EBOV Minigenome | BSR-T7 |
| Embelin | Benzoquinone | VP30-NP Interaction | 16.85[11] | >100 | >5.9 | EBOV Minigenome | Huh7 |
| Kobe2602 | - | VP30-NP Interaction | 22.93[11] | >100 | >4.4 | EBOV Minigenome | Huh7 |
Table 3: In Vivo Efficacy of Selected Small Molecule Inhibitors
| Compound Name | Animal Model | Dosage and Administration | Treatment Schedule | Survival Rate |
| BCX4430 (Galidesivir) | C57BL/6 Mice | 10 mg/kg, Intramuscular or Oral (twice daily) | Started 4 hours before infection | 100% (IM), 90% (Oral) |
| Favipiravir (T-705) | IFNAR-/- Mice | 150 mg/kg, Oral (twice daily) | Started 6 days post-infection | 100% |
| Berbamine hydrochloride | BALB/c Mice | 10 mg/kg, Intraperitoneal | Started 1 day pre- or post-infection | 100% (pre), 83% (post)[8] |
| Chloroquine | C57BL/6 Mice | 90 mg/kg, Intraperitoneal | 4 hours before infection | 90% |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Pseudotyped Virus Neutralization Assay (pEBOV Assay)
This assay is performed under Biosafety Level 2 (BSL-2) conditions and is used to screen for inhibitors of viral entry.
Materials:
-
HEK293T cells (for pseudovirus production)
-
Huh7 or other susceptible target cells
-
Plasmids: one encoding the Ebola virus glycoprotein (GP), one for a viral backbone (e.g., lentiviral or VSV) lacking its native envelope protein and containing a reporter gene (e.g., luciferase or GFP), and packaging plasmids.
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Transfection reagent
-
96-well plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Pseudovirus Production: Co-transfect HEK293T cells with the EBOV GP expression plasmid, the viral backbone plasmid, and packaging plasmids using a suitable transfection reagent.
-
Harvesting Pseudovirus: After 48-72 hours, harvest the cell culture supernatant containing the pseudotyped viral particles. Clarify the supernatant by centrifugation and filter through a 0.45 µm filter.
-
Infection Assay: a. Seed target cells (e.g., Huh7) in a 96-well plate and allow them to adhere overnight. b. Prepare serial dilutions of the test compounds (e.g., this compound). c. Pre-incubate the pseudovirus with the diluted compounds for 1 hour at 37°C. d. Remove the culture medium from the target cells and add the virus-compound mixture. e. Incubate for 48-72 hours at 37°C.
-
Data Analysis: a. Lyse the cells and measure the reporter gene activity (e.g., luciferase signal using a luminometer). b. Calculate the half-maximal effective concentration (EC50), which is the concentration of the inhibitor that reduces reporter activity by 50% compared to the untreated virus control.
Ebola Virus-Like Particle (VLP) Entry Assay
This BSL-2 assay measures the inhibition of VLP entry into target cells.
Materials:
-
HEK293T cells (for VLP production)
-
HeLa or other target cells
-
Plasmids: one encoding EBOV GP and another encoding the EBOV matrix protein VP40 fused to a reporter enzyme like beta-lactamase.
-
Cell culture medium
-
Transfection reagent
-
1536-well plates
-
Fluorescent beta-lactamase substrate (e.g., CCF2-AM)
-
Fluorescence plate reader
Procedure:
-
VLP Production: Co-transfect HEK293T cells with the EBOV GP and VP40-reporter fusion plasmids.
-
VLP Harvest: Harvest the supernatant containing the VLPs after 48-72 hours.
-
Entry Assay: a. Plate target cells in 1536-well plates and incubate overnight. b. Load the cells with the fluorescent beta-lactamase substrate. c. Add the test compounds at various concentrations. d. Add the VLP-containing supernatant to the wells. e. Incubate for several hours to allow for VLP entry.
-
Data Analysis: a. Measure the fluorescence signal using a plate reader. The cleavage of the substrate by the reporter enzyme upon VLP entry results in a shift in fluorescence. b. Calculate the IC50 value, representing the concentration of the inhibitor that blocks VLP entry by 50%.
Ebola Virus Minigenome Assay
This BSL-2 assay is used to identify inhibitors of viral RNA synthesis (replication and transcription).
Materials:
-
HEK293T or Huh7 cells
-
Plasmids: expressing the EBOV nucleoprotein (NP), polymerase cofactor (VP35), transcription activator (VP30), and the RNA-dependent RNA polymerase (L).
-
A plasmid containing an EBOV-like minigenome with a reporter gene (e.g., luciferase) flanked by the EBOV leader and trailer sequences.
-
A plasmid expressing T7 RNA polymerase.
-
Cell culture medium
-
Transfection reagent
-
96-well plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Transfection: Co-transfect cells in a 96-well plate with the plasmids encoding NP, VP35, VP30, L, the minigenome, and T7 polymerase.
-
Compound Treatment: Add serial dilutions of the test compounds to the transfected cells.
-
Incubation: Incubate the cells for 24-48 hours at 37°C.
-
Data Analysis: a. Lyse the cells and measure the luciferase activity. b. The EC50 is the concentration of the inhibitor that reduces luciferase expression by 50%, indicating inhibition of viral RNA synthesis.
Cytotoxicity Assay
This assay is crucial to determine if the antiviral activity of a compound is due to specific inhibition of the virus or general toxicity to the host cells.
Materials:
-
The same cell line used in the antiviral assay.
-
Cell culture medium
-
96-well plates
-
Test compounds
-
Cell viability reagent (e.g., CellTiter-Glo, MTT, or resazurin)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach.
-
Compound Addition: Add serial dilutions of the test compounds to the cells.
-
Incubation: Incubate for the same duration as the antiviral assay (e.g., 48-72 hours).
-
Viability Measurement: Add the cell viability reagent and measure the signal (e.g., luminescence or absorbance) according to the manufacturer's instructions.
-
Data Analysis: a. Calculate the half-maximal cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50% compared to untreated cells.
Mandatory Visualizations
Ebola Virus Entry Pathway and Inhibition
Caption: Ebola virus entry pathway and points of inhibition by small molecules.
Ebola Virus Replication and Transcription Cycle
Caption: Ebola virus replication and transcription cycle with inhibitor targets.
Experimental Workflow for Antiviral Compound Screening
Caption: General workflow for screening and identifying antiviral compounds.
References
- 1. Ebola - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Modeling Ebola Virus Genome Replication and Transcription with Minigenome Systems | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Small molecule drug discovery for Ebola virus disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. A drug-disease model for predicting survival in an Ebola outbreak - PubMed [pubmed.ncbi.nlm.nih.gov]
Correlating pEBOV-IN-1 In Vitro and In Vivo Data: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the in vitro activity of the novel Ebola virus (EBOV) inhibitor, pEBOV-IN-1, with established antiviral agents. By presenting available data and detailed experimental methodologies, this document aims to facilitate the objective assessment of this compound's potential for further preclinical and clinical development.
This guide summarizes the current understanding of this compound, an adamantane carboxamide series compound identified as a potent inhibitor of Ebola virus cell entry. While in vivo data for this compound is not yet publicly available, this guide establishes a framework for its potential in vivo efficacy by comparing its in vitro profile to that of agents with known in vivo and clinical outcomes, such as Remdesivir, Favipiravir, and the monoclonal antibody mAb114.
In Vitro Performance of this compound and Comparators
The in vitro efficacy of this compound and its analogs has been demonstrated in pseudotyped and wild-type Ebola virus assays. The data presented below summarizes the half-maximal effective concentrations (EC50) and cytotoxicity profiles, providing a direct comparison with other known Ebola virus inhibitors.
| Compound | Assay Type | Cell Line | EC50 | Cytotoxicity (CC50) | Selectivity Index (SI = CC50/EC50) | Reference |
| This compound (Analog) | pEBOV-luc | Vero | ~10-15 nM | >25 µM | >1667-2500 | [1] |
| This compound (Analog) | wtEBOV | Vero | Low hundred nM | Not Reported | Not Reported | [1] |
| Remdesivir | EBOV (Makona) | Huh 7 | 0.19 µM | Not Reported | Not Reported | [2] |
| Remdesivir | EBOV (Kikwit) | Not Reported | 0.14 µM | Not Reported | Not Reported | [2] |
| Favipiravir | EBOV | Not Reported | 10.8-63 µg/mL | Not Reported | Not Reported | [3][4][5][6] |
| mAb114 | EBOV pseudovirus | Not Reported | IC50 similar to reference | Not Applicable | Not Applicable | [7] |
Metabolic Stability of this compound Analogs:
Selected lead compounds from the adamantane carboxamide series, including analogs of this compound, have shown promising metabolic stability in in vitro liver microsome assays across multiple species, suggesting potential for favorable pharmacokinetic profiles in vivo.[1]
| Species | Percent Remaining (after 60 min) |
| Human | High |
| Mouse | High |
| Guinea Pig | High |
| Rat | High |
| Monkey | High |
| Dog | High |
| Data from Plewe et al. (2020) for selected lead adamantane carboxamides.[1] |
Correlating In Vitro Data with In Vivo Potential
While direct in vivo data for this compound is not available, its potent in vitro anti-EBOV activity and favorable metabolic stability profile provide a strong rationale for its further investigation in animal models. The following table summarizes the in vivo efficacy of the comparator drugs, offering a benchmark for the potential translation of this compound's in vitro potency to in vivo effectiveness.
| Compound | Animal Model | Dosing Regimen | Outcome | Reference |
| Remdesivir | Rhesus Monkeys (EBOV-infected) | 10 mg/kg/day IV for 12 days | 100% protection against lethal disease | [2][8] |
| Favipiravir | IFNAR-/- Mice (EBOV-infected) | 300 mg/day initiated at day 6 post-infection | 100% survival | [9] |
| mAb114 | Rhesus Monkeys (EBOV-infected) | Single 50 mg/kg infusion up to 5 days post-challenge | Full protection from death | [10] |
| mAb114 | Mouse-adapted EBOV model | Low serum concentrations (as low as 2 µg/mL) | Protection against MA-EBOV | [11] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following sections outline the key experimental protocols used to generate the in vitro data for the adamantane carboxamide series.
Pseudotyped Ebola Virus (pEBOV) Infectivity Assay
This assay is a critical tool for initial screening and characterization of viral entry inhibitors in a lower biosafety level environment.
Workflow:
pEBOV Infectivity Assay Workflow. A diagram illustrating the key steps in the pseudotyped Ebola virus assay.
Methodology:
-
Cell Seeding: Vero cells are seeded in 96-well plates and incubated overnight.
-
Compound Addition: A serial dilution of the test compound (e.g., this compound) is added to the cells.
-
Pseudovirus Infection: Vesicular stomatitis virus (VSV) pseudotyped with the Ebola virus glycoprotein (EBOV GP) and expressing a luciferase reporter gene (pEBOV-luc) is added to the wells.
-
Incubation: The plates are incubated for a defined period (e.g., 48 hours) to allow for viral entry and reporter gene expression.
-
Lysis and Luciferase Assay: The cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the level of viral entry, is measured using a luminometer.
-
Data Analysis: The half-maximal effective concentration (EC50) is calculated by plotting the percentage of inhibition against the compound concentration. A control pseudovirus, such as VSV-G, is typically used to assess non-specific inhibition.[1]
Cytotoxicity Assay
Assessing the cytotoxicity of a compound is essential to determine its therapeutic window.
Workflow:
Cytotoxicity Assay Workflow. A diagram outlining the procedure for determining compound cytotoxicity.
Methodology:
-
Cell Seeding: Vero cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Addition: A serial dilution of the test compound is added to the cells.
-
Incubation: The plates are incubated for a period that typically matches the duration of the antiviral assay (e.g., 48 hours).
-
Cell Viability Measurement: A cell viability reagent, such as CellTiter-Glo®, is added to the wells. This reagent measures the amount of ATP present, which is an indicator of metabolically active cells.
-
Luminescence Reading: The luminescence is measured using a luminometer.
-
Data Analysis: The half-maximal cytotoxic concentration (CC50) is determined by plotting the percentage of cell viability against the compound concentration.
Ebola Virus Entry Signaling Pathway
This compound is an entry inhibitor that targets the Ebola virus glycoprotein (GP).[1] Understanding the viral entry pathway is crucial for contextualizing its mechanism of action.
Ebola Virus Entry Pathway. A schematic of the key steps in Ebola virus entry into a host cell.
The entry of the Ebola virus into host cells is a multi-step process. The viral glycoprotein (GP) first attaches to various host cell surface receptors. The virus is then internalized through macropinocytosis into an endosome. Within the endosome, host proteases, such as Cathepsin B and L, cleave the GP, exposing its receptor-binding site. The cleaved GP then binds to the intracellular receptor, Niemann-Pick C1 (NPC1). This binding event triggers conformational changes in GP, leading to the fusion of the viral and endosomal membranes and the subsequent release of the viral genome into the cytoplasm to initiate replication. This compound is thought to interfere with this process by directly binding to the Ebola virus glycoprotein.[1]
Conclusion
This compound represents a promising new class of small molecule inhibitors targeting Ebola virus entry. Its high in vitro potency and favorable metabolic stability profile warrant further investigation, including in vivo efficacy studies in relevant animal models. By comparing its in vitro data with established antivirals that have demonstrated in vivo and clinical efficacy, this guide provides a framework for assessing the potential of this compound as a future therapeutic for Ebola virus disease. Further research is needed to elucidate its precise mechanism of action and to evaluate its efficacy in a living organism.
References
- 1. Discovery of Adamantane Carboxamides as Ebola Virus Cell Entry and Glycoprotein Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. kce.fgov.be [kce.fgov.be]
- 4. Favipiravir pharmacokinetics in Ebola-Infected patients of the JIKI trial reveals concentrations lower than targeted - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.plos.org [journals.plos.org]
- 6. dial.uclouvain.be [dial.uclouvain.be]
- 7. Vaccine Generation of Protective Ebola Antibodies and Identification of Conserved B-Cell Signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Modeling Favipiravir Antiviral Efficacy Against Emerging Viruses: From Animal Studies to Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Safety, Tolerability, Pharmacokinetics, and Immunogenicity of mAb114: A Phase 1 Trial of a Therapeutic Monoclonal Antibody Targeting Ebola Virus Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. AAV-monoclonal antibody expression protects mice from Ebola virus without impeding the endogenous antibody response to heterologous challenge - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Adamantane-Based Ebola Virus Entry Inhibitors
A detailed analysis of pEBOV-IN-1 and other adamantane derivatives targeting Ebola virus entry, providing researchers, scientists, and drug development professionals with a comprehensive guide to their mechanisms of action, in vitro efficacy, and underlying experimental methodologies.
This guide presents a comparative analysis of two distinct classes of adamantane-based small molecules that inhibit Ebola virus (EBOV) entry through different mechanisms. The first class, adamantane carboxamides, which includes the notable compound this compound, directly targets the viral glycoprotein (GP). The second class, adamantane dipeptides and diamides, engages a host-cell factor, the Niemann-Pick C1 (NPC1) protein, which is crucial for viral entry. This comparison aims to provide a clear overview of their relative performance based on available experimental data.
Executive Summary
Adamantane-based compounds have emerged as a promising scaffold for the development of antivirals. In the context of Ebola virus disease (EVD), two distinct families of adamantane derivatives have demonstrated significant inhibitory activity. Adamantane carboxamides, exemplified by the this compound series, have been shown to bind directly to the EBOV glycoprotein, preventing viral entry.[1][2] In contrast, adamantane dipeptides and their related diamides inhibit EBOV infection by targeting the host protein NPC1, a critical intracellular receptor for the virus.[3] This guide provides a head-to-head comparison of the in vitro efficacy of representative compounds from both classes, details the experimental protocols used to generate this data, and illustrates the key biological pathways and experimental workflows.
Data Presentation: In Vitro Efficacy and Cytotoxicity
The following tables summarize the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) for representative adamantane carboxamides and adamantane dipeptides/diamides against Ebola virus. The data is compiled from studies using pseudotyped and wild-type Ebola virus assays.
Table 1: In Vitro Antiviral Activity and Cytotoxicity of Adamantane Carboxamides (this compound series)
| Compound ID | pEBOV EC50 (µM) | Wild-Type EBOV EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Target |
| 1 (this compound) | ~3.9 | ND | >50 | >12.8 | EBOV GP[1] |
| 2 | ~0.38 | ND | >50 | >131 | EBOV GP[1] |
| 38 (S-enantiomer) | 0.011 | 0.160 | >50 | >4545 (pEBOV) / >312 (wtEBOV) | EBOV GP[1] |
| 42 (S-enantiomer) | 0.012 | 0.130 | >50 | >4167 (pEBOV) / >385 (wtEBOV) | EBOV GP[1] |
ND: Not Determined
Table 2: In Vitro Antiviral Activity of Adamantane Dipeptides/Diamides
| Compound ID | pEBOV EC50 (µM) | Wild-Type EBOV EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Target |
| Adamantane dipeptide 1 | ND | ND | >25 | ND | NPC1[3] |
| Benzylpiperazine adamantane diamide 3.0 | 2.5 | ND | >50 | >20 | NPC1[4] |
| Compound 3.47 | 0.030 | ND | >10 | >333 | NPC1[4] |
ND: Not Determined
Mechanism of Action
The two classes of adamantane derivatives inhibit Ebola virus entry via distinct mechanisms, as illustrated in the signaling pathway diagram below.
Caption: Ebola Virus Entry and Inhibition Pathways.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Pseudotyped Ebola Virus (pEBOV) Entry Assay
This assay utilizes a replication-deficient vesicular stomatitis virus (VSV) or lentivirus core pseudotyped with the EBOV glycoprotein. The viral core carries a reporter gene, typically luciferase, allowing for quantitative measurement of viral entry into susceptible cells.
Experimental Workflow:
Caption: pEBOV Entry Assay Workflow.
Detailed Steps:
-
Cell Seeding: Seed Vero E6 cells (or another susceptible cell line) in white, opaque 96-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C with 5% CO2.
-
Compound Preparation: Prepare serial dilutions of the adamantane compounds in cell culture medium.
-
Compound Addition and Pre-incubation: Remove the cell culture medium from the plates and add the diluted compounds. Incubate for 1 hour at 37°C.
-
Pseudovirus Infection: Add the pEBOV-luciferase virus to each well. Include control wells with virus but no compound (positive control) and wells with neither virus nor compound (negative control).
-
Incubation: Incubate the plates for 48 hours at 37°C with 5% CO2.
-
Cell Lysis and Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity according to the manufacturer's instructions (e.g., using a commercial luciferase assay system).
-
Data Analysis: Normalize the luciferase readings to the positive control and plot the percentage of inhibition against the compound concentration. Calculate the EC50 value using a non-linear regression analysis.
Wild-Type Ebola Virus Plaque Reduction Neutralization Test (PRNT)
This assay is performed under Biosafety Level 4 (BSL-4) conditions and measures the ability of a compound to inhibit the formation of plaques (zones of cell death) caused by wild-type EBOV.
Detailed Steps:
-
Compound Dilution: Prepare serial dilutions of the adamantane compounds in viral growth medium.
-
Virus-Compound Incubation: Mix the diluted compounds with a known amount of wild-type EBOV (e.g., 100 plaque-forming units) and incubate for 1 hour at 37°C.
-
Infection of Cell Monolayer: Add the virus-compound mixture to a confluent monolayer of Vero E6 cells in 6-well plates. Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Agarose Overlay: Remove the inoculum and overlay the cells with a medium containing agarose to restrict viral spread to adjacent cells.
-
Incubation: Incubate the plates for 7-10 days at 37°C with 5% CO2 until plaques are visible.
-
Staining and Plaque Counting: Fix the cells and stain with a crystal violet solution to visualize the plaques. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the virus-only control. Determine the EC50 value, which is the concentration of the compound that reduces the number of plaques by 50%.
In Vitro Cytotoxicity Assay (CC50 Determination)
This assay determines the concentration of a compound that is toxic to the host cells.
Detailed Steps:
-
Cell Seeding: Seed Vero E6 cells in 96-well plates as described for the pEBOV entry assay.
-
Compound Addition: Add serial dilutions of the adamantane compounds to the cells.
-
Incubation: Incubate the plates for the same duration as the antiviral assay (e.g., 48 hours).
-
Cell Viability Measurement: Measure cell viability using a colorimetric assay such as MTT or a fluorescence-based assay that measures a marker of cell viability (e.g., resazurin).
-
Data Analysis: Plot the percentage of cell viability against the compound concentration and calculate the CC50 value, the concentration at which cell viability is reduced by 50%.
Conclusion
Both adamantane carboxamides and adamantane dipeptides/diamides demonstrate potent anti-Ebola virus activity in vitro. The adamantane carboxamide series, which includes this compound, exhibits particularly high potency, with some analogs showing low nanomolar EC50 values against pseudotyped EBOV and low hundred nanomolar activity against wild-type EBOV.[1] These compounds act directly on the viral glycoprotein, a key target for antiviral intervention. The adamantane dipeptide/diamide class, while also showing potent activity, targets a host protein, NPC1.[3][4] Targeting a host factor may offer a higher barrier to the development of viral resistance. The choice between these two classes of adamantane derivatives for further therapeutic development will depend on a comprehensive evaluation of their in vivo efficacy, pharmacokinetic properties, and safety profiles. The data and protocols presented in this guide provide a foundational resource for researchers in the field of antiviral drug discovery.
References
- 1. Discovery of Adamantane Carboxamides as Ebola Virus Cell Entry and Glycoprotein Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Inhibition of Ebola Virus Infection: Identification of Niemann-Pick C1 as the Target by Optimization of a Chemical Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiviral Agents Against Ebola Virus Infection: Repositioning Old Drugs and Finding Novel Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking pEBOV-IN-1: A Comparative Analysis Against Known Ebola Virus Antivirals
For Immediate Release
In the relentless pursuit of effective countermeasures against Ebola virus disease (EVD), a novel entry inhibitor, pEBOV-IN-1, has emerged as a promising candidate. This guide provides a comprehensive comparison of this compound against currently approved and investigational antiviral agents for EVD. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of the therapeutic potential of this compound.
Executive Summary
This compound is a small molecule inhibitor targeting the entry of the Ebola virus (EBOV) into host cells. It has demonstrated potent antiviral activity in in vitro studies using a pseudotyped Ebola virus system. This guide benchmarks this compound against two classes of established anti-Ebola agents: FDA-approved monoclonal antibody therapies (Inmazeb® and Ebanga®) and small molecule inhibitors that target the viral RNA-dependent RNA polymerase (RdRp), including Remdesivir, Favipiravir, and BCX4430.
Comparative Antiviral Activity
The antiviral potency and cytotoxicity of this compound and other selected antivirals are summarized in the table below. The data highlights the half-maximal effective concentration (EC50) or inhibitory concentration (IC50), the half-maximal cytotoxic concentration (CC50), and the resulting selectivity index (SI), which is a crucial indicator of a drug's therapeutic window.
| Compound | Mechanism of Action | Assay Type | Cell Line | EC50/IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| This compound | EBOV Glycoprotein Inhibitor (Entry) | Pseudovirus Neutralization | Not Specified | 0.38 | >10 (estimated) | >26 |
| Inmazeb® (Atoltivimab/ Maftivimab/ Odesivimab) | EBOV Glycoprotein Binding (Entry) | Not Specified | Not Specified | Not Applicable (Antibody Cocktail) | Not Applicable | Not Applicable |
| Ebanga® (Ansuvimab) | EBOV Glycoprotein Binding (Entry) | PRNT with live EBOV | Vero E6 | 0.0004 (0.06 µg/mL) | Not Reported | Not Reported |
| Pseudovirus Neutralization | HEK293 | 0.0006 (0.09 µg/mL) | Not Reported | Not Reported | ||
| Remdesivir (GS-5734) | RNA Polymerase (RdRp) Inhibitor | Live EBOV Infection | Human Macrophages | 0.086 | >20 | >232 |
| Favipiravir (T-705) | RNA Polymerase (RdRp) Inhibitor | Live EBOV Infection | HeLa | 281.6 | >1000 | >3.5 |
| BCX4430 (Galidesivir) | RNA Polymerase (RdRp) Inhibitor | Live EBOV Infection | HeLa | ~3 - 12 | >100 | >8.3 - >33.3 |
Mechanism of Action and Inhibition Pathways
The following diagram illustrates the entry and replication cycle of the Ebola virus, highlighting the points of intervention for this compound and the compared antiviral agents.
Caption: Ebola virus lifecycle and points of antiviral intervention.
Detailed Experimental Protocols
Pseudovirus Neutralization Assay (for this compound and other entry inhibitors)
This assay is a safe and effective method to screen for inhibitors of viral entry in a BSL-2 laboratory setting.
-
Principle: A replication-defective viral core (e.g., from a lentivirus or vesicular stomatitis virus) is engineered to carry a reporter gene (e.g., luciferase or GFP) and is enveloped by the EBOV glycoprotein (GP). The ability of a compound to inhibit viral entry is quantified by the reduction in reporter gene expression.
-
Protocol:
-
Cell Seeding: Seed a suitable host cell line (e.g., HEK293T or Vero E6 cells) in 96-well plates and incubate overnight to form a confluent monolayer.
-
Compound Preparation: Prepare serial dilutions of the test compound (e.g., this compound) in cell culture medium.
-
Neutralization Reaction: Incubate the pseudovirus with the diluted compound for 1 hour at 37°C to allow for binding and neutralization.
-
Infection: Add the pseudovirus-compound mixture to the cells and incubate for 48-72 hours.
-
Quantification:
-
For luciferase-based assays, lyse the cells and measure the luciferase activity using a luminometer.
-
For GFP-based assays, quantify the number of fluorescent cells using a fluorescence microscope or flow cytometer.
-
-
Data Analysis: Calculate the EC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Plaque Reduction Neutralization Test (PRNT) (for live virus inhibitors)
The PRNT is the gold-standard assay for quantifying the titer of neutralizing antibodies against live viruses and is performed in a BSL-4 facility for EBOV.
-
Principle: This assay measures the ability of a compound or antibody to neutralize live EBOV and prevent the formation of plaques (zones of cell death) in a cell monolayer.
-
Protocol:
-
Cell Seeding: Plate a susceptible cell line (e.g., Vero E6) in 6-well or 12-well plates and grow to confluency.
-
Compound/Antibody Dilution: Prepare serial dilutions of the test article.
-
Virus Neutralization: Mix the diluted compound/antibody with a known amount of live EBOV and incubate for 1 hour at 37°C.
-
Infection: Inoculate the cell monolayers with the virus-compound mixture.
-
Overlay: After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread and allow for plaque formation.
-
Incubation: Incubate the plates for several days until visible plaques are formed.
-
Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: The EC50 or IC50 is determined as the concentration of the compound that reduces the number of plaques by 50% compared to the virus-only control.
-
Cytotoxicity Assay (e.g., MTT or MTS Assay)
This assay is crucial for determining the concentration at which a compound becomes toxic to host cells, allowing for the calculation of the selectivity index.
-
Principle: The assay measures the metabolic activity of cells, which is proportional to the number of viable cells. Tetrazolium salts (MTT or MTS) are reduced by mitochondrial dehydrogenases in living cells to a colored formazan product.
-
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
Compound Treatment: Add serial dilutions of the test compound to the cells and incubate for the same duration as the antiviral assay.
-
Reagent Addition: Add the MTT or MTS reagent to each well and incubate for a few hours to allow for the conversion to formazan.
-
Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the colored solution at the appropriate wavelength using a microplate reader.
-
Data Analysis: The CC50 value is calculated as the compound concentration that reduces cell viability by 50% compared to untreated control cells.
-
Conclusion
This compound demonstrates potent in vitro activity against pseudotyped Ebola virus, with an EC50 in the sub-micromolar range. Its mechanism of action, targeting viral entry, is a validated strategy, as evidenced by the success of the approved monoclonal antibody therapies, Inmazeb® and Ebanga®. While direct comparison of potency with monoclonal antibodies is complex, this compound's EC50 is comparable to or better than some small molecule RdRp inhibitors. A notable advantage of this compound is its favorable estimated selectivity index, suggesting a potentially wide therapeutic window.
Further studies are warranted to evaluate the activity of this compound against live Ebola virus and in in vivo models of EVD. A comprehensive assessment of its pharmacokinetic and pharmacodynamic properties will be critical in determining its potential as a future therapeutic agent for Ebola virus disease. This guide provides a foundational dataset and methodological framework to aid in these ongoing research and development efforts.
Validating pEBOV-IN-1 Hits from High-Throughput Screening: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of pEBOV-IN-1, an adamantane carboxamide inhibitor of Ebola virus (EBOV) entry, with other notable anti-EBOV agents. It is designed to assist researchers in evaluating the landscape of EBOV inhibitors by presenting key performance data, detailed experimental methodologies, and visual representations of critical pathways and workflows.
Executive Summary
This compound, identified through high-throughput screening (HTS), represents a class of Ebola virus inhibitors that target the host protein Niemann-Pick C1 (NPC1), a critical factor for viral entry. This guide details the HTS validation workflow for such compounds and compares the in vitro efficacy and cytotoxicity of this compound's chemical class to a panel of other EBOV inhibitors, including viral entry inhibitors, polymerase inhibitors, and other host-factor targeting agents. The presented data, protocols, and diagrams offer a framework for the continued development and evaluation of novel anti-EBOV therapeutics.
Data Presentation: Comparative Efficacy of Ebola Virus Inhibitors
The following tables summarize the in vitro efficacy (EC₅₀/IC₅₀) and cytotoxicity (CC₅₀) of various small molecule inhibitors against Ebola virus. It is important to note that experimental conditions, such as the cell line and virus strain used, can influence these values.
Table 1: Adamantane Carboxamides (this compound Series)
| Compound | pEBOV EC₅₀ (nM) | wtEBOV EC₅₀ (nM) | CC₅₀ (µM) | Target |
| This compound (Compound 2) | 380 | - | >50 | NPC1 |
| Analog 1 | ~10-15 | low hundred | - | NPC1 |
| Analog 2 | ~10-15 | low hundred | - | NPC1 |
Table 2: Other Notable Ebola Virus Inhibitors
| Compound | Class/Target | EC₅₀/IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |
| Remdesivir | Polymerase Inhibitor | 0.0466 | >10 | >214 |
| Favipiravir (T-705) | Polymerase Inhibitor | 10 (µg/mL) | >1000 | >100 |
| Toremifene | Entry Inhibitor | 0.56 | >10 | >17.8 |
| Clomiphene | Entry Inhibitor | <1 | >10 | >10 |
| Sertraline | Entry Inhibitor | 0.52 | >10 | >19.2 |
| Benztropine | Entry Inhibitor | 0.40 | >10 | >25 |
| Amiodarone | Entry Inhibitor | 1.5 | 13.9 | 9.3 |
| Tilorone | Entry Inhibitor | 0.23 | >10 | >43.5 |
| Quinacrine | Unknown | 0.35 | >10 | >28.6 |
| Pyronaridine | Unknown | 0.42 | >10 | >23.8 |
| MCCB4 | NP-VP35 Interaction | 4.8 | >100 | >20.8 |
Experimental Protocols
High-Throughput Screening (HTS) for pEBOV Inhibitors
This protocol describes a cell-based HTS assay using vesicular stomatitis virus (VSV) pseudotyped with the Ebola virus glycoprotein (pEBOV) to identify inhibitors of EBOV entry.
1. Cell Preparation:
- HeLa or Vero E6 cells are seeded in 96-well or 384-well plates at a density that allows for confluent monolayers on the day of infection.
- Cells are incubated overnight at 37°C in a 5% CO₂ atmosphere.
2. Compound Addition:
- A chemical library of compounds is dispensed into the wells at a final concentration typically ranging from 1 to 10 µM.
- Control wells with DMSO (vehicle) and a known inhibitor are included on each plate.
3. Viral Infection:
- pEBOV expressing a reporter gene (e.g., luciferase or green fluorescent protein) is added to each well at a predetermined multiplicity of infection (MOI).
- The plates are incubated for 24-48 hours at 37°C.
4. Data Acquisition and Analysis:
- Reporter gene expression is quantified using a plate reader (e.g., luminometer or fluorometer).
- The percentage of viral inhibition is calculated relative to the DMSO-treated control wells.
- Hits are identified as compounds that exhibit significant inhibition (e.g., >50%) with low cytotoxicity.
Hit Validation and Mechanism of Action Studies
1. Dose-Response Analysis:
- Primary hits are subjected to dose-response assays to determine the half-maximal effective concentration (EC₅₀).
- Cytotoxicity is concurrently measured using an assay such as CellTiter-Glo to determine the half-maximal cytotoxic concentration (CC₅₀).
2. Secondary Screening:
- Validated hits are tested against wild-type EBOV in a Biosafety Level 4 (BSL-4) facility to confirm their antiviral activity.
3. Mechanism of Action (MOA) Studies:
- Time-of-Addition Assay: To determine the stage of the viral life cycle targeted by the inhibitor, the compound is added at different time points pre- and post-infection.
- NPC1 Binding Assay: An AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) can be used to investigate the inhibitory effect of compounds on the interaction between the EBOV glycoprotein (GP) and its host receptor, NPC1.[1] Purified, cleaved EBOV GP and the C-domain of NPC1 are used in this assay.
Mandatory Visualizations
Caption: High-throughput screening and validation workflow for pEBOV inhibitors.
Caption: Ebola virus entry pathway and the inhibitory action of this compound.
References
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for pEBOV-IN-1
For Immediate Release
To ensure the safety of laboratory personnel and the environment, this document provides essential guidance on the proper disposal of pEBOV-IN-1 (CAS RN: 1252187-41-9), an adamantane carboxamide derivative investigated for its potential as a pseudotyped Ebola virus (pEBOV) inhibitor. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, these procedures are based on the known characteristics of adamantane derivatives and general best practices for the disposal of antiviral research compounds and laboratory chemical waste.
Immediate Safety and Handling Protocols
Before beginning any disposal procedures, it is critical to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat. All handling of the compound and its associated waste should occur within a certified chemical fume hood to minimize inhalation exposure.
Step-by-Step Disposal Protocol
Disposal of this compound, in both its pure form and as residue in experimental materials, must be managed as hazardous chemical waste. Adherence to institutional, local, state, and federal regulations is mandatory.
-
Waste Segregation and Collection:
-
Do not dispose of this compound down the drain or in regular solid waste.
-
Collect all waste materials, including contaminated consumables such as pipette tips, gloves, and empty vials, in a designated hazardous waste container.
-
The container must be chemically compatible with adamantane derivatives and properly sealed to prevent leaks or spills.
-
-
Container Labeling:
-
Clearly label the hazardous waste container with the full chemical name: "this compound (adamantane carboxamide derivative)" and the CAS number "1252187-41-9".
-
Include appropriate hazard warnings. Based on data for related adamantane compounds, this should include "Caution: Handle with Care" and "Hazardous to Aquatic Life".[1][2]
-
Indicate the date when the first waste was added to the container.
-
-
Waste Storage:
-
Store the sealed waste container in a designated and secure satellite accumulation area.
-
The storage area should be cool, dry, well-ventilated, and away from incompatible materials.[3]
-
-
Decontamination of Labware:
-
For reusable labware (e.g., glassware), rinse with a suitable solvent (such as ethanol or acetone) to remove all residues of this compound.
-
Collect the rinsate as hazardous waste in the designated container.
-
After the initial solvent rinse, wash the labware with soap and water.
-
-
Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the this compound waste.[3]
-
Provide the EHS or contractor with a complete and accurate description of the waste material.
-
Quantitative Data Summary
While specific quantitative data for this compound is not available, the following table summarizes general guidelines for laboratory chemical waste.
| Parameter | Guideline | Source |
| Waste Minimization | Order only the quantity of chemical required for experiments. | [4] |
| pH of Aqueous Waste | If neutralization is performed, the final pH should be between 5.5 and 10.5 before collection as hazardous waste. | [5] |
| Container Rinsing | For acutely hazardous waste containers, triple rinse with a solvent capable of removing the residue. | [6] |
Experimental Protocols
Note: No specific experimental protocols for the inactivation of this compound are currently available. The recommended procedure is collection and disposal via a licensed hazardous waste management company.
Disposal Workflow
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
